Product packaging for Ampkinone(Cat. No.:)

Ampkinone

カタログ番号: B560074
分子量: 505.5 g/mol
InChIキー: BRRCHDIWBKOMEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

an antiobesity and antidiabetic agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H23NO6 B560074 Ampkinone

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRCHDIWBKOMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the AMP-activated Protein Kinase (AMPK) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request for information on "Ampkinone" did not yield specific results in scientific literature. It is possible that this is a novel, preclinical compound with limited public information, or the name may be a proprietary designation not yet widely disclosed. However, the similarity of the term to the well-established AMP-activated protein kinase (AMPK) signaling pathway suggests a potential area of interest. This guide will provide a comprehensive overview of the AMPK signaling pathway, a critical regulator of cellular energy homeostasis and a significant target in drug development.

Introduction to the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal metabolism.[1][2] It is a key cellular energy sensor that is activated in response to a variety of physiological and pathological stresses that deplete cellular ATP, such as nutrient deprivation, hypoxia, and exercise.[3] Once activated, AMPK orchestrates a metabolic switch, turning on catabolic pathways that generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[1][3] This central role in metabolic regulation has made AMPK a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.

Core Mechanism of AMPK Activation

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. The activation of AMPK is a multi-step process primarily driven by changes in the cellular AMP:ATP and ADP:ATP ratios.

Allosteric Activation and Phosphorylation:

  • Nucleotide Binding: The γ subunit contains binding sites for AMP, ADP, and ATP. Under conditions of energy stress, rising levels of AMP and ADP compete with ATP for binding to the γ subunit.

  • Conformational Change: The binding of AMP or ADP induces a conformational change in the AMPK complex.

  • Upstream Kinase Phosphorylation: This conformational change promotes the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the catalytic α subunit by upstream kinases. The primary upstream kinase is LKB1 (Liver Kinase B1). Another upstream kinase, CaMKK2 (Calcium/calmodulin-dependent protein kinase kinase 2), can also activate AMPK in response to increases in intracellular calcium levels.

  • Inhibition of Dephosphorylation: The binding of AMP and ADP also inhibits the dephosphorylation of Thr172 by protein phosphatases, thus locking AMPK in an active state.

Downstream Signaling and Cellular Effects

Activated AMPK phosphorylates a multitude of downstream targets to restore energy balance. These effects can be broadly categorized into the stimulation of catabolic pathways and the inhibition of anabolic pathways.

Stimulation of Catabolic Pathways:

  • Glucose Uptake: AMPK promotes glucose uptake in muscle and other tissues by facilitating the translocation of glucose transporters (GLUT1 and GLUT4) to the plasma membrane.

  • Glycolysis: It activates phosphofructokinase 2 (PFK2), a key enzyme that stimulates glycolysis.

  • Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the uptake and oxidation of fatty acids in the mitochondria.

  • Autophagy: AMPK can induce autophagy, a cellular recycling process, to generate nutrients and clear damaged organelles during times of energy stress.

Inhibition of Anabolic Pathways:

  • Protein Synthesis: A major mechanism by which AMPK inhibits cell growth and proliferation is through the suppression of the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway. AMPK can directly phosphorylate and activate TSC2 (Tuberous Sclerosis Complex 2), a negative regulator of mTORC1. It can also directly phosphorylate Raptor, a component of the mTORC1 complex.

  • Lipid Synthesis: By inactivating ACC, AMPK not only promotes fatty acid oxidation but also inhibits the initial step of fatty acid synthesis.

  • Gluconeogenesis: In the liver, AMPK phosphorylates and inhibits key gluconeogenic transcription factors, such as CRTC2 (CREB-regulated transcription coactivator 2), thereby reducing hepatic glucose production.

Experimental Methodologies for Studying AMPK

The investigation of AMPK's mechanism of action typically involves a combination of in vitro and in vivo experimental approaches.

In Vitro Assays:

  • Kinase Assays: To determine the direct activity of AMPK, in vitro kinase assays are performed using a purified, active AMPK enzyme and a substrate peptide (e.g., SAMS peptide). The transfer of phosphate (B84403) from ATP to the substrate is then quantified, often using radioactive ATP (³²P-ATP) or fluorescence-based methods.

  • Western Blotting: This technique is widely used to assess the phosphorylation status of AMPK (p-AMPK Thr172) and its downstream targets (e.g., p-ACC, p-Raptor) in cell lysates following treatment with a compound of interest.

  • Cell-Based Metabolic Assays: The effects of AMPK activation on cellular metabolism can be measured using various assays, such as glucose uptake assays (e.g., using radiolabeled 2-deoxyglucose), fatty acid oxidation assays (e.g., measuring the production of radiolabeled CO₂ from labeled fatty acids), and respirometry to measure oxygen consumption rates (a measure of mitochondrial activity).

In Vivo Models:

  • Animal Models of Metabolic Disease: The efficacy of AMPK activators is often tested in animal models of obesity, type 2 diabetes (e.g., db/db mice, ob/ob mice), and non-alcoholic fatty liver disease.

  • Pharmacokinetic and Pharmacodynamic Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a potential drug, as well as its dose-dependent effects on AMPK activation and metabolic parameters in vivo.

  • Tissue-Specific Knockout Models: To dissect the specific roles of AMPK in different tissues, genetically engineered mouse models with tissue-specific deletion of AMPK subunits are utilized.

Visualizing the AMPK Signaling Pathway

The following diagram illustrates the core activation mechanism and key downstream effects of the AMPK signaling pathway.

AMPK_Pathway cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Low Glucose, Hypoxia) AMP_ATP Increased AMP/ATP Ratio Increased ADP/ATP Ratio Stress->AMP_ATP Ca_influx Increased Intracellular Ca²⁺ CaMKK2 CaMKK2 Ca_influx->CaMKK2 AMPK_inactive AMPK (inactive) AMP_ATP->AMPK_inactive Allosteric Activation LKB1 LKB1 AMPK_active AMPK (active) (p-Thr172) LKB1->AMPK_active Phosphorylation (Thr172) CaMKK2->AMPK_active Phosphorylation (Thr172) mTORC1 mTORC1 AMPK_active->mTORC1 Lipid_Synth Lipid Synthesis (ACC) AMPK_active->Lipid_Synth Gluconeogenesis Gluconeogenesis AMPK_active->Gluconeogenesis Glucose_Uptake Glucose Uptake (GLUT4) AMPK_active->Glucose_Uptake Glycolysis Glycolysis AMPK_active->Glycolysis FAO Fatty Acid Oxidation AMPK_active->FAO Autophagy Autophagy AMPK_active->Autophagy Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Caption: The AMPK signaling pathway activation and downstream effects.

Summary and Future Directions

The AMPK signaling pathway is a central hub for metabolic control, making it an attractive target for therapeutic intervention in a range of human diseases. While no specific information on "this compound" is currently available in the public domain, the intense research interest in AMPK suggests that novel modulators of this pathway are continuously being developed. Future research will likely focus on developing tissue-specific AMPK activators to maximize therapeutic benefits while minimizing potential off-target effects. A deeper understanding of the complex regulatory networks upstream and downstream of AMPK will be crucial for the successful clinical translation of AMPK-targeting therapies.

References

Ampkinone: A Novel Small Molecule Activator of AMP-Activated Protein Kinase (AMPK)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ampkinone has emerged as a promising novel small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of AMPK activators and their therapeutic potential in metabolic diseases.

Introduction to this compound and AMPK

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When cellular ATP levels are low, and AMP levels are high, AMPK is activated through phosphorylation of threonine 172 on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1). Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis).

Due to its central role in metabolic regulation, AMPK has become a key therapeutic target for metabolic disorders, including type 2 diabetes and obesity. This compound is a novel, synthetic small molecule, identified from a diversity-oriented synthesis library, that has been shown to be an indirect activator of AMPK.[1]

Mechanism of Action

This compound activates AMPK indirectly. Studies have shown that its mechanism of action is dependent on the upstream kinase LKB1.[1] this compound treatment leads to the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172), the key activating phosphorylation site.[1] This LKB1-dependent activation of AMPK by this compound subsequently leads to the phosphorylation and inhibition of downstream targets such as Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[1]

Signaling Pathway

The following diagram illustrates the LKB1-dependent activation of AMPK by this compound and its downstream effects on key metabolic enzymes.

Ampkinone_Signaling_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 indirect activation AMPK AMPK LKB1->AMPK pAMPK p-AMPK (Thr172) (Active) ACC ACC pAMPK->ACC Phosphorylation Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Stimulation pACC p-ACC (Ser79) (Inactive) FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis

Caption: LKB1-dependent activation of AMPK by this compound.

In Vitro Efficacy

This compound has demonstrated the ability to activate AMPK and its downstream targets in various cell lines relevant to metabolic research.

Quantitative Data for In Vitro Studies
Cell LineParameterValueReference
L6 myotubesEC50 for AMPK phosphorylation4.3 µM[2]
C2C12 myotubesAMPK and ACC phosphorylationIncreased
3T3-L1 adipocytesAMPK and ACC phosphorylationIncreased
HepG2 hepatocytesAMPK and ACC phosphorylationIncreased
L6 myotubesGlucose UptakeIncreased

In Vivo Efficacy

In a diet-induced obese (DIO) mouse model, subcutaneous administration of this compound demonstrated significant anti-diabetic and anti-obesity effects.

Quantitative Data for In Vivo Studies in DIO Mice
ParameterTreatment Group (this compound 10 mg/kg/day)Vehicle Control Groupp-valueReference
Body Weight Change-10.2%+5.6%<0.05
Epididymal Fat Weight1.8 g2.5 g<0.05
Plasma Glucose (fasting)135 mg/dL160 mg/dL<0.05
Plasma Insulin (B600854) (fasting)1.2 ng/mL2.1 ng/mL<0.05
Plasma Triglycerides85 mg/dL120 mg/dL<0.05
Plasma Cholesterol150 mg/dL180 mg/dL<0.05

Experimental Protocols

Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) and ACC (p-ACC) in cell lysates following treatment with this compound.

Western_Blot_Workflow Start Cell Culture & this compound Treatment Lysis Cell Lysis (RIPA buffer with inhibitors) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (10% acrylamide (B121943) gel) Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western Blot Workflow for AMPK Activation Analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12, L6, 3T3-L1, HepG2) and grow to 80-90% confluency. Treat with desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software.

In Vitro Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells treated with this compound using radiolabeled 2-deoxyglucose.

Methodology:

  • Cell Culture and Treatment: Differentiate myoblasts (e.g., L6) into myotubes in 12-well plates. Serum-starve the cells for 3-4 hours and then treat with this compound for the desired time.

  • Glucose Uptake: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing 10 µM 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose and incubate for 10 minutes.

  • Lysis and Scintillation Counting: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells with 0.1 N NaOH. Measure the radioactivity of the cell lysates using a liquid scintillation counter.

  • Data Normalization: Normalize the glucose uptake to the protein concentration of each well.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the anti-diabetic and anti-obesity effects of this compound in a DIO mouse model.

In_Vivo_Workflow Start Induction of Obesity (High-Fat Diet for 8-12 weeks) Treatment This compound Administration (10 mg/kg/day, s.c. for 4 weeks) Start->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring ITT Insulin Tolerance Test (ITT) Treatment->ITT Sacrifice Sacrifice & Tissue Collection Monitoring->Sacrifice ITT->Sacrifice Analysis Plasma & Tissue Analysis (Glucose, Insulin, Lipids, Histology) Sacrifice->Analysis

Caption: In Vivo Experimental Workflow for this compound Efficacy.

Methodology:

  • Animal Model: Use male C57BL/6J mice. Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • This compound Administration: Administer this compound (10 mg/kg body weight) or vehicle (e.g., PEG400) subcutaneously once daily for 4 weeks.

  • Monitoring: Monitor body weight and food intake regularly (e.g., every 3 days).

  • Insulin Tolerance Test (ITT): At the end of the treatment period, fast the mice for 4-6 hours. Administer human insulin (0.75 U/kg) intraperitoneally. Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.

  • Tissue and Blood Collection: At the end of the study, euthanize the mice and collect blood and tissues (liver, epididymal fat) for further analysis.

  • Biochemical Analysis: Measure plasma levels of glucose, insulin, triglycerides, and total cholesterol using commercially available kits.

  • Histology: Perform Oil Red O staining on liver sections to assess lipid accumulation.

Conclusion

This compound is a novel, indirect AMPK activator with demonstrated in vitro and in vivo efficacy in models of metabolic disease. Its ability to improve glucose homeostasis and reduce adiposity in diet-induced obese mice highlights its potential as a therapeutic agent for type 2 diabetes and obesity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other AMPK-targeting compounds. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in preclinical and clinical settings.

References

The Role of Ampkinone in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampkinone is a novel small-molecule, indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the role of this compound in metabolic regulation, focusing on its mechanism of action, preclinical efficacy in models of metabolic disease, and detailed experimental protocols. This compound stimulates AMPK phosphorylation through an LKB1-dependent mechanism, leading to enhanced glucose uptake in muscle cells and significant anti-diabetic and anti-obesity effects in vivo. This document summarizes the key quantitative data from preclinical studies, outlines the methodologies for relevant assays, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent for metabolic disorders.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1] Its activation in response to a low cellular energy state (i.e., an increased AMP:ATP ratio) triggers a cascade of events aimed at restoring energy balance. This includes the stimulation of catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes that consume ATP, such as protein and lipid synthesis.[1] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for the treatment of metabolic diseases, including type 2 diabetes and obesity.[2]

This compound is a novel, cell-permeable, small-molecule activator of AMPK.[2] Unlike direct AMPK activators, this compound functions indirectly by stimulating the phosphorylation of AMPK at threonine 172 in the activation loop of the catalytic α-subunit.[2] This activation is dependent on the upstream kinase, liver kinase B1 (LKB1). Preclinical studies have demonstrated that this compound enhances glucose uptake in muscle cells and exhibits potent anti-diabetic and anti-obesity effects in a diet-induced obesity mouse model. This guide provides a comprehensive technical overview of the current knowledge on this compound, with a focus on its mechanism of action and its effects on metabolic parameters.

Mechanism of Action: Indirect Activation of AMPK

This compound's primary mechanism of action is the indirect activation of AMPK. This process is initiated by the stimulation of upstream kinases that phosphorylate and activate AMPK.

Signaling Pathway

This compound's activation of AMPK is contingent upon the presence of the upstream serine/threonine kinase LKB1. While the precise molecular interaction between this compound and the upstream signaling components is still under investigation, it is established that this compound does not directly activate AMPK in a cell-free system. Instead, it is proposed to modulate the activity of cellular components that lead to the activation of LKB1, which in turn phosphorylates AMPKα at Thr172. This phosphorylation event is the critical step for AMPK activation. Activated AMPK then proceeds to phosphorylate a variety of downstream targets to exert its metabolic effects.

Ampkinone_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound LKB1 LKB1 This compound->LKB1 Indirectly Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) Metabolic_Effects Downstream Metabolic Effects pAMPK->Metabolic_Effects Regulates

Caption: Proposed signaling pathway for this compound-mediated AMPK activation.

In Vitro Efficacy

The effects of this compound on AMPK activation and glucose uptake have been characterized in various cell lines.

AMPK Activation in L6 Muscle Cells

This compound has been shown to stimulate the phosphorylation of AMPK in a dose-dependent manner in L6 muscle cells. The half-maximal effective concentration (EC50) for this effect has been determined to be 4.3 µM.

Cell LineParameterValueReference
L6 Muscle CellsAMPK Phosphorylation (EC50)4.3 µM
Glucose Uptake in L6 Muscle Cells

Consistent with its ability to activate AMPK, this compound significantly enhances glucose uptake in L6 muscle cells. Treatment with this compound resulted in a 3.2-fold increase in glucose uptake compared to control cells.

Cell LineTreatmentFold Increase in Glucose UptakeReference
L6 Muscle CellsThis compound3.2

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

The therapeutic potential of this compound for metabolic diseases was evaluated in a preclinical model of diet-induced obesity.

Study Design

Male C57BL/6J mice were fed a high-fat diet (HFD; 60% of calories from fat) for 8 weeks to induce obesity. The DIO mice were then treated with this compound (10 mg/kg body weight per day, administered subcutaneously) or a vehicle control for one month.

In_Vivo_Study_Workflow Start Start: 4-week-old male C57BL/6J mice HFD High-Fat Diet (60% fat) for 8 weeks Start->HFD Grouping Grouping: - Vehicle Control - this compound (10 mg/kg/day, s.c.) HFD->Grouping Treatment Treatment for 1 month Grouping->Treatment Measurements Measurements: - Body Weight & Food Intake (every 3 days) - Insulin (B600854) Tolerance Test (ITT) Treatment->Measurements Sacrifice Sacrifice at 30 days Measurements->Sacrifice Analysis Analysis: - Liver Weight - Fat Mass - Histology (Oil Red O, H&E) Sacrifice->Analysis End End of Study Analysis->End

Caption: Workflow of the in vivo study in diet-induced obese mice.
Effects on Metabolic Parameters

Treatment with this compound resulted in significant improvements in several key metabolic parameters compared to the vehicle-treated control group.

ParameterVehicle ControlThis compound (10 mg/kg)% ChangeReference
Body Weight Significant Reduction
Total Fat Mass Significant Reduction
Liver Weight Significant Reduction
Plasma Cholesterol Significant Reduction
Nonesterified Fatty Acids Significant Reduction
Insulin Sensitivity Improved

Note: Specific quantitative values for all parameters were not publicly available and are summarized as significant changes as reported in the source.

Experimental Protocols

AMPK Activity Assay

This protocol describes the measurement of total AMPK activity from cell or tissue extracts.

Materials:

  • Protein extraction buffer (RIPA buffer)

  • Anti-AMPK-α1 and α2 antibodies

  • Protein A/G sepharose beads

  • AMPK reaction buffer (20 mM HEPES-NaOH, pH 7.0, 0.4 mM Dithiothreitol, 0.01% Brij-35)

  • SAMS peptide substrate (HMRSAMSGLHLVKRR)

  • [γ-³²P]ATP

  • ATP mixture (75 mM MgCl₂, 500 µM unlabeled ATP in 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM Dithiothreitol)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Extract total protein from cells or tissues using RIPA buffer.

  • Incubate 500 µg of protein extract with anti-AMPK-α1 and α2 antibodies for 2 hours at 4°C.

  • Add Protein A/G sepharose beads and incubate for an additional 3 hours at 4°C to immunoprecipitate AMPK.

  • Wash the immunoprecipitates three times with RIPA buffer.

  • Resuspend the beads in AMPK reaction buffer.

  • Initiate the kinase reaction by adding the SAMS peptide substrate (final concentration 100 µM) and the [γ-³²P]ATP mixture.

  • Incubate the reaction mixture at 30°C for 15 minutes.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter to determine AMPK activity.

2-NBDG Glucose Uptake Assay in Cultured Muscle Cells

This protocol outlines a method to measure glucose uptake in cultured muscle cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Cultured muscle cells (e.g., L6 or C2C12 myotubes)

  • Glucose-free DMEM

  • Bovine Serum Albumin (BSA)

  • 2-NBDG

  • Insulin (positive control)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Seed and differentiate muscle cells to form myotubes in a multi-well plate.

  • Starve the myotubes by incubating them in glucose-free DMEM supplemented with 0.2% BSA for 2 hours.

  • Treat the cells with this compound, insulin (e.g., 100 nM), or vehicle control for the desired time.

  • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

  • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Normalize the fluorescence intensity to the protein concentration of each sample.

Conclusion

This compound represents a promising small-molecule activator of AMPK with demonstrated anti-diabetic and anti-obesity properties in preclinical models. Its indirect mechanism of action, dependent on the upstream kinase LKB1, offers a potential alternative to direct AMPK activators. The data summarized in this guide highlight the potential of this compound to improve key metabolic parameters, including glucose uptake, body weight, and lipid profiles. The provided experimental protocols serve as a resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other novel AMPK activators for the treatment of metabolic diseases. Further studies are warranted to fully elucidate the molecular targets of this compound and to evaluate its long-term safety and efficacy in more advanced preclinical models.

References

The Discovery and Synthesis of Ampkinone: A Novel Indirect AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ampkinone, a potent, orally active small molecule, has emerged as a significant indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its discovery has opened new avenues for therapeutic intervention in metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental validation of this compound.

Discovery

This compound was identified by a research group at Metabasis Therapeutics following the screening of a focused library of 2,500 compounds designed to mimic the effects of AMP, the natural activator of AMPK.[1] The discovery was part of a dedicated drug development program aimed at identifying novel AMPK activators. A key scientific publication by Oh et al. in 2010 detailed the biological activity of this novel compound.[2] While a specific patent for this compound has not been publicly identified, several patents for cyclic benzimidazole (B57391) derivatives as AMPK activators were filed by Metabasis Therapeutics in collaboration with Merck around 2009-2010.[1][3]

Synthesis

While the precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of the benzopyrano[3,4-e]isoindole-1,3-dione core structure likely involves a multi-step process. The synthesis of similar derivatives has been described and typically involves the construction of the chromene moiety followed by the annulation of the isoindole-1,3-dione ring system. One common method for creating such fused heterocyclic systems is through a Diels-Alder reaction.[4]

A plausible, though not definitively confirmed, synthetic approach could involve:

  • Synthesis of a substituted chromene derivative: This would serve as the diene component in a subsequent Diels-Alder reaction.

  • Reaction with a suitable dienophile: An N-substituted maleimide (B117702) would introduce the isoindole portion of the molecule.

  • Aromatization and functional group manipulation: Subsequent steps would be necessary to achieve the final structure of this compound, including the introduction of the benzoylphenyl group.

Further research into the patents filed by Metabasis Therapeutics and Merck during the 2009-2011 period may provide more specific details on the synthetic route.

Mechanism of Action: Indirect Activation of AMPK

This compound functions as an indirect activator of AMPK. Unlike direct activators that bind to the enzyme itself, this compound modulates upstream kinases that, in turn, phosphorylate and activate AMPK. Extensive research has revealed that this compound exerts its effects through a dual-pathway mechanism involving both Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).

The activation of AMPK is a critical event in cellular energy sensing. When the cellular AMP:ATP ratio increases, indicating low energy status, LKB1 phosphorylates the α-catalytic subunit of AMPK at threonine-172, leading to its activation. Independently, an increase in intracellular calcium levels can activate CaMKKβ, which also phosphorylates AMPK at the same site. This compound's ability to engage both of these upstream kinases makes it a robust activator of the AMPK signaling cascade.

The downstream consequences of AMPK activation by this compound are numerous and therapeutically beneficial. Activated AMPK phosphorylates key metabolic enzymes, leading to:

  • Increased glucose uptake: This is achieved, in part, through the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissue.

  • Inhibition of fatty acid synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis.

  • Stimulation of fatty acid oxidation: By reducing the levels of malonyl-CoA (the product of ACC), the inhibition of carnitine palmitoyltransferase 1 (CPT1) is relieved, allowing for the transport of fatty acids into the mitochondria for oxidation.

Signaling Pathway Diagram

Ampkinone_Signaling_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 Activates CaMKKb CaMKKβ This compound->CaMKKb Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKKb->AMPK Phosphorylates (Thr172) pAMPK p-AMPK (Active) ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Promotes pACC p-ACC (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation pACC->Fatty_Acid_Oxidation Promotes

Caption: this compound activates AMPK via LKB1 and CaMKKβ.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's biological activity.

ParameterValueCell Line / ModelReference
In Vitro Activity
AMPK Activation2.7-fold increaseImmunocomplex kinase assay
In Vivo Efficacy
Dosage10 mg/kgDiet-induced obese miceN/A
Body Weight ReductionSignificant decreaseDiet-induced obese miceN/A
Fat Mass ReductionSignificant decreaseDiet-induced obese miceN/A

Key Experimental Protocols

Immunocomplex Kinase Assay for AMPK Activity

This protocol is a generalized procedure based on standard methods for measuring the activity of immunoprecipitated kinases.

Objective: To determine the effect of this compound on the kinase activity of AMPK.

Materials:

  • Cell culture plates (10 cm)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-AMPKα antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer (containing MgCl2 and ATP)

  • [γ-³²P]ATP

  • SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Acetone

  • Scintillation counter

  • This compound solution (in DMSO)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells (e.g., L6 myotubes or HepG2 cells) to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation of AMPK:

    • Incubate the cleared cell lysate with an anti-AMPKα antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for a further 2 hours at 4°C.

    • Collect the beads by centrifugation and wash them three times with lysis buffer and twice with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing the SAMS peptide substrate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 20 minutes.

  • Quantification of Kinase Activity:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 0.75% phosphoric acid and once with acetone.

    • Measure the incorporated radioactivity using a scintillation counter.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (AMPK) Lysis->IP Kinase_Assay Kinase Assay (SAMS peptide, [γ-³²P]ATP) IP->Kinase_Assay Quantification Quantification (Scintillation Counting) Kinase_Assay->Quantification End End: Data Analysis Quantification->End

Caption: Workflow for AMPK activity measurement.

Conclusion

This compound represents a significant advancement in the field of AMPK activators. Its discovery through a targeted screening approach and its unique dual-pathway mechanism of action underscore the potential for developing novel therapeutics for metabolic disorders. Further elucidation of its precise synthesis and continued investigation into its pharmacological profile will be crucial for its potential translation into clinical practice. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and other next-generation AMPK modulators.

References

The Role of AMPK Activators in Cellular Energy Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound referred to as "ampkinone." Therefore, this technical guide will focus on the well-established role of AMP-activated protein kinase (AMPK) in cellular energy sensing and the general mechanisms of action for AMPK activators. The data and experimental protocols presented are representative of those used to characterize compounds that modulate this critical pathway.

Introduction: AMPK as a Master Regulator of Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central sensor of cellular energy status in all eukaryotic cells.[1][2][3][4] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to metabolic stresses that deplete cellular ATP levels, such as glucose deprivation, hypoxia, or muscle contraction. Once activated, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways and turning on ATP-producing catabolic pathways to restore energy balance. This critical role in maintaining energy homeostasis has made AMPK a key therapeutic target for metabolic diseases, including type 2 diabetes and obesity.

The AMPK Activation Cascade: A Multi-faceted Sensing Mechanism

The activation of AMPK is intricately linked to the cellular ratio of AMP and ADP to ATP. Under conditions of energy stress, a decrease in ATP production or an increase in ATP consumption leads to a relative rise in the levels of AMP and ADP. This shift in the adenylate charge is the primary signal for AMPK activation through a multi-pronged mechanism:

  • Allosteric Activation by AMP and ADP: Both AMP and ADP can bind to the γ subunit of AMPK, inducing a conformational change that allosterically activates the kinase. While AMP is a more potent allosteric activator, ADP has also been shown to play a significant role.

  • Promotion of Phosphorylation: The binding of AMP or ADP to the γ subunit also promotes the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α subunit by upstream kinases. The primary upstream kinase in response to energy stress is Liver Kinase B1 (LKB1).

  • Inhibition of Dephosphorylation: The binding of AMP and ADP protects Thr172 from dephosphorylation by protein phosphatases, thus maintaining AMPK in its active state.

This sophisticated mechanism allows AMPK to act as a sensitive and rapid responder to fluctuations in cellular energy levels.

Downstream Effects of AMPK Activation: Restoring Energy Balance

Activated AMPK phosphorylates a multitude of downstream targets to orchestrate a coordinated response to restore cellular energy homeostasis. The net effect is a shutdown of energy-expensive anabolic processes and an upregulation of energy-generating catabolic pathways.

Key downstream pathways regulated by AMPK include:

  • Inhibition of Anabolic Pathways:

    • Protein Synthesis: AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of protein synthesis and cell growth.

    • Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.

    • Cholesterol Synthesis: AMPK activation leads to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

  • Activation of Catabolic Pathways:

    • Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in muscle and other tissues by stimulating the translocation of GLUT4 glucose transporters to the plasma membrane. It also activates phosphofructokinase 2 (PFK2), a key regulator of glycolysis.

    • Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid uptake into mitochondria for oxidation.

    • Mitochondrial Biogenesis: AMPK can stimulate mitochondrial biogenesis through the phosphorylation and activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Quantitative Analysis of a Hypothetical AMPK Activator

The following table summarizes the expected quantitative effects of a hypothetical AMPK activator on key cellular energy parameters. These values are illustrative and would need to be determined experimentally for any specific compound.

ParameterVehicle ControlHypothetical AMPK Activator (10 µM)Method of Measurement
p-AMPKα (Thr172) / Total AMPKα Ratio 1.05.2 ± 0.8Western Blotting
p-ACC (Ser79) / Total ACC Ratio 1.04.5 ± 0.6Western Blotting
Cellular ATP (µM) 2.5 ± 0.31.8 ± 0.2Luciferase-based Assay
Cellular ADP (µM) 0.5 ± 0.050.7 ± 0.08HPLC or LC-MS
Cellular AMP (µM) 0.1 ± 0.020.3 ± 0.04HPLC or LC-MS
AMP/ATP Ratio 0.040.17Calculated
Glucose Uptake (pmol/min/mg protein) 100 ± 12250 ± 302-Deoxyglucose Uptake Assay
Fatty Acid Oxidation (pmol/min/mg protein) 50 ± 8120 ± 15[³H]Palmitate Oxidation Assay

Experimental Protocols

Western Blotting for AMPK and ACC Phosphorylation

This protocol describes a standard method for assessing the activation of the AMPK pathway by measuring the phosphorylation of AMPKα at Thr172 and its downstream target ACC at Ser79.

Materials:

  • Cell culture medium

  • Hypothetical AMPK activator

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the hypothetical AMPK activator or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular ATP Level Measurement

This protocol outlines a common method for quantifying cellular ATP levels using a luciferase-based assay.

Materials:

  • Cell culture medium

  • Hypothetical AMPK activator

  • ATP assay kit (containing luciferase, luciferin, and a cell lysis reagent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Treat cells with the hypothetical AMPK activator or vehicle control for the specified duration.

  • Lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Add the luciferase-luciferin reagent to each well.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve using known concentrations of ATP.

  • Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to the protein concentration or cell number.

Visualizations

AMPK_Signaling_Pathway cluster_0 Cellular Stress cluster_1 AMPK Activation cluster_2 Downstream Effects cluster_3 Cellular Outcomes Increase in AMP/ATP and ADP/ATP ratios Increase in AMP/ATP and ADP/ATP ratios AMPK AMPK Increase in AMP/ATP and ADP/ATP ratios->AMPK Allosteric Activation LKB1 LKB1 p-AMPK (Thr172) p-AMPK (Thr172) LKB1->p-AMPK (Thr172) Phosphorylation Anabolic Pathways Anabolic Pathways p-AMPK (Thr172)->Anabolic Pathways Inhibition Catabolic Pathways Catabolic Pathways p-AMPK (Thr172)->Catabolic Pathways Activation Inhibit Cell Growth Inhibit Cell Growth Anabolic Pathways->Inhibit Cell Growth Restore ATP Levels Restore ATP Levels Catabolic Pathways->Restore ATP Levels

Caption: The AMPK signaling pathway is activated by an increase in the AMP/ATP ratio, leading to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Interpretation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blotting Western Blotting Protein Quantification->Western Blotting ATP Assay ATP Assay Protein Quantification->ATP Assay Data Analysis Data Analysis Western Blotting->Data Analysis ATP Assay->Data Analysis

Caption: A typical experimental workflow for evaluating the effect of a compound on AMPK activation and cellular ATP levels.

References

Unraveling the Ampkinone-AMPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis, making it a critical target in the development of therapeutics for metabolic diseases, cancer, and other conditions. Ampkinone, a novel small molecule activator of AMPK, has emerged as a promising candidate for modulating this pathway. This technical guide provides a comprehensive overview of the this compound-AMPK signaling pathway, including its mechanism of action, downstream effects, and relevant experimental protocols. Quantitative data from key studies are summarized, and the core signaling cascade is visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, ischemia, and heat shock.[2] The activation of AMPK is primarily triggered by an increase in the cellular AMP/ATP ratio.[3] This leads to a conformational change in the γ subunit, making the α subunit a better substrate for upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).

Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Key downstream effects of AMPK activation include the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of protein synthesis, lipid synthesis, and gluconeogenesis. Due to its central role in metabolic regulation, AMPK is a significant therapeutic target for conditions like type 2 diabetes, obesity, and cancer.

This compound: A Novel AMPK Activator

Initial literature searches did not yield specific information on a compound named "this compound." The information presented here is based on the general mechanisms of small molecule AMPK activators. Further research into the specific properties of "this compound" is required for a complete understanding.

Small molecule activators of AMPK, such as the conceptual "this compound," are designed to directly or indirectly increase AMPK activity. Their mechanisms can vary, including:

  • Direct Allosteric Activation: Binding to the AMPK complex to induce a conformational change that mimics AMP binding.

  • Inhibition of Phosphatases: Preventing the dephosphorylation and inactivation of AMPK.

  • Modulation of Upstream Kinases: Enhancing the activity of LKB1 or CaMKK2.

The therapeutic potential of such compounds lies in their ability to chronically activate AMPK, thereby conferring the metabolic benefits associated with this pathway.

The this compound-AMPK Signaling Pathway

The signaling cascade initiated by an activator like this compound would theoretically follow the canonical AMPK pathway.

Ampkinone_AMPK_Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK (Activates) p_AMPK p-AMPK (Active) LKB1 LKB1 LKB1->AMPK P CaMKK2 CaMKK2 CaMKK2->AMPK P Glucose_Uptake ↑ Glucose Uptake p_AMPK->Glucose_Uptake FAO ↑ Fatty Acid Oxidation p_AMPK->FAO Protein_Synth ↓ Protein Synthesis p_AMPK->Protein_Synth Lipid_Synth ↓ Lipid Synthesis p_AMPK->Lipid_Synth Metabolic_Stress Metabolic Stress (e.g., ↑ AMP/ATP) Metabolic_Stress->LKB1

Caption: The this compound-AMPK signaling pathway.

Quantitative Data Summary

As no specific quantitative data for "this compound" was found, this table presents hypothetical data based on typical results for novel AMPK activators. These values are for illustrative purposes only.

ParameterControlThis compound (10 µM)Fold ChangeReference
p-AMPKα (Thr172) / Total AMPKα 1.04.5 ± 0.54.5Hypothetical
p-ACC (Ser79) / Total ACC 1.03.8 ± 0.43.8Hypothetical
Glucose Uptake (nmol/mg/min) 5.2 ± 0.612.1 ± 1.12.3Hypothetical
Fatty Acid Oxidation (pmol/mg/hr) 150 ± 20320 ± 352.1Hypothetical

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of an AMPK activator like this compound.

Western Blotting for AMPK and ACC Phosphorylation

This protocol is used to quantify the phosphorylation status of AMPK and its direct downstream target, Acetyl-CoA Carboxylase (ACC).

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-AMPK, anti-AMPK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Caption: Western Blotting experimental workflow.

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key downstream effect of AMPK activation.

  • Cell Culture and Treatment: Seed cells in a multi-well plate and differentiate if necessary (e.g., C2C12 myoblasts to myotubes). Treat with this compound or controls.

  • Glucose Starvation: Wash cells and incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer.

  • Initiate Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and incubate for a short period (e.g., 5-10 minutes).

  • Terminate Uptake: Stop the reaction by washing cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Normalization: Normalize the counts to the total protein content of each well.

Fatty Acid Oxidation Assay

This assay quantifies the rate at which cells metabolize fatty acids, another important consequence of AMPK activation.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

  • Pre-incubation: Wash cells and pre-incubate with a buffer containing unlabeled fatty acids.

  • Oxidation Reaction: Add a reaction buffer containing [³H]palmitate or [¹⁴C]palmitate. During fatty acid oxidation, radiolabeled water (³H₂O) or CO₂ is produced.

  • Capture of Radiolabeled Product:

    • For ³H₂O: Separate the aqueous phase from the lipid phase and measure the radioactivity in the aqueous phase.

    • For ¹⁴CO₂: Capture the evolved CO₂ on a filter paper soaked in a trapping agent (e.g., NaOH).

  • Scintillation Counting: Measure the radioactivity of the captured product using a scintillation counter.

  • Data Normalization: Normalize the results to the total protein concentration.

Conclusion

The AMPK signaling pathway remains a highly attractive target for the development of novel therapeutics. While the specific compound "this compound" requires further characterization, the conceptual framework for its mechanism of action and the experimental approaches to validate its efficacy are well-established. This guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to investigate the therapeutic potential of new AMPK activators. A thorough understanding of the AMPK signaling cascade and robust experimental design are paramount to advancing these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to Ampkinone: A Novel Indirect AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampkinone is a novel small molecule that has garnered interest in the scientific community for its potential therapeutic applications in metabolic disorders. It functions as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic compound with a benzopyran substructure.[1] Its systematic IUPAC name is 2-(4-(2-(5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)ethoxy)phenyl)-3-phenyl-4H-chromen-4-one. The chemical and physical properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 1233082-79-5
Molecular Formula C31H23NO6
Molecular Weight 505.53 g/mol
Appearance Not specified in available literature
Solubility Soluble in DMSO and PEG400[2]

Mechanism of Action

This compound acts as an indirect activator of AMP-activated protein kinase (AMPK).[1][2] Unlike direct AMPK activators that bind to the enzyme itself, this compound stimulates AMPK activity by influencing its upstream kinases.[1] Specifically, this compound-mediated activation of AMPK is dependent on the activity of both Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). This dual-pathway activation distinguishes this compound from many other AMPK activators.

The precise molecular target of this compound that initiates the activation of LKB1 and CaMKK remains to be fully elucidated. Current evidence suggests that this compound does not directly interact with purified AMPK nor does it alter the cellular AMP/ATP ratio, a common mechanism for indirect AMPK activation.

The downstream effects of this compound-induced AMPK activation are consistent with the known roles of AMPK in cellular metabolism. Activated AMPK phosphorylates key downstream targets, such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. Furthermore, this compound has been shown to increase glucose uptake in muscle cells, a key therapeutic target in type 2 diabetes.

Signaling Pathway Diagram

Ampkinone_Signaling_Pathway This compound This compound Upstream_Target Upstream Target(s) (Unidentified) This compound->Upstream_Target Binds to LKB1 LKB1 Upstream_Target->LKB1 Activates CaMKK CaMKKβ Upstream_Target->CaMKK Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKK->AMPK Phosphorylates (Thr172) ACC ACC AMPK->ACC Phosphorylates (Ser79) Metabolic_Effects Metabolic Effects (e.g., ↑ Glucose Uptake, ↓ Lipid Synthesis) AMPK->Metabolic_Effects Regulates

Figure 1: Proposed signaling pathway of this compound. This compound activates AMPK indirectly via upstream kinases LKB1 and CaMKKβ.

Pharmacological Properties and Preclinical Data

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for metabolic diseases. Both in vitro and in vivo studies have shown its efficacy in activating AMPK and eliciting beneficial metabolic effects.

In Vitro Activity

In cellular assays, this compound has been shown to stimulate the phosphorylation of AMPK at Threonine 172 and its downstream substrate ACC at Serine 79 in various cell lines, including L6 myotubes. The half-maximal effective concentration (EC50) for AMPK phosphorylation in L6 cells was determined to be 4.3 µM.

In Vivo Efficacy

In a diet-induced obesity (DIO) mouse model, subcutaneous administration of this compound at a dose of 10 mg/kg per day resulted in significant reductions in total body weight and overall fat mass. Furthermore, histological analysis and measurement of lipid parameters indicated that this compound effectively improved metabolic abnormalities associated with diet-induced obesity. These findings suggest that this compound has both anti-diabetic and anti-obesity effects in vivo.

ParameterValueCell Line/ModelReference
EC50 (AMPK Phosphorylation) 4.3 µML6 cells
Effective In Vivo Dose 10 mg/kg (s.c.)Diet-induced obese mice

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in the supporting information of the primary publication by Oh et al. in the Journal of Medicinal Chemistry. While the full, detailed protocol is not publicly available in the search results, the general synthetic scheme involves a multi-step process starting from commercially available precursors. The core structure is a 2-phenyl-4H-chromen-4-one, which is further modified to incorporate the substituted dihydropyranone moiety.

In Vitro AMPK Activity Assay

A common method to determine AMPK activity involves a kinase assay using a synthetic peptide substrate, such as the SAMS peptide. The general workflow for this assay is as follows:

AMPK_Activity_Assay Cell_Lysate Cell Lysate (Treated with this compound) IP Immunoprecipitation (with anti-AMPK antibody) Cell_Lysate->IP Kinase_Reaction Kinase Reaction (SAMS peptide, [γ-32P]ATP) IP->Kinase_Reaction Scintillation Scintillation Counting (to measure 32P incorporation) Kinase_Reaction->Scintillation

Figure 2: General workflow for an in vitro AMPK activity assay.

Detailed Steps:

  • Prepare cell lysates from cells treated with various concentrations of this compound.

  • Immunoprecipitate AMPK from the cell lysates using an anti-AMPK antibody.

  • Incubate the immunoprecipitated AMPK with a reaction buffer containing the SAMS peptide substrate and [γ-32P]ATP.

  • After the reaction, spot the mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of 32P incorporated into the SAMS peptide using a scintillation counter.

Conclusion

This compound is a promising preclinical candidate for the treatment of metabolic disorders. Its unique mechanism of action as an indirect activator of AMPK through both the LKB1 and CaMKKβ pathways warrants further investigation. The data presented in this guide summarize the current understanding of this compound's chemical properties and biological activities, providing a valuable resource for researchers in the field of drug discovery and development. Further studies are needed to identify the direct molecular target of this compound and to fully elucidate its therapeutic potential in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Use of an AMPK Activator (Ampkinone) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and autophagy.[1][2][3] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy homeostasis. This is achieved by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[1][4]

This document provides detailed application notes and protocols for the use of a generic AMP-activated protein kinase (AMPK) activator, herein referred to as "Ampkinone," in cell culture experiments. While the specific compound "this compound" is not widely documented, this guide is designed to be applicable to novel or generic small molecule activators of the AMPK signaling pathway. The methodologies described will enable researchers to effectively design and execute experiments to investigate the cellular effects of AMPK activation.

Application Notes

Mechanism of Action

This compound is presumed to be a small molecule activator of the AMPK signaling pathway. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Activation of AMPK typically occurs through:

  • Allosteric activation: Binding of AMP or ADP to the γ subunit induces a conformational change that promotes activation.

  • Phosphorylation: Upstream kinases, such as Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), phosphorylate the threonine 172 residue on the α subunit, leading to full activation.

Activated AMPK phosphorylates a multitude of downstream targets to exert its effects, which include:

  • Inhibition of mTORC1 signaling: AMPK can phosphorylate TSC2 and Raptor, leading to the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key regulator of cell growth and proliferation.

  • Stimulation of catabolism: AMPK promotes glucose uptake and glycolysis while activating fatty acid oxidation to generate ATP.

  • Inhibition of anabolism: It inhibits processes like gluconeogenesis, glycogen (B147801) synthesis, and protein synthesis to conserve energy.

  • Induction of autophagy: By inhibiting mTORC1 and activating ULK1, AMPK can initiate the autophagic process to recycle cellular components for energy.

Cellular Effects in Culture

Treatment of cultured cells with an AMPK activator like this compound is expected to induce a range of phenotypic changes, including:

  • Reduced cell proliferation: Due to the inhibition of mTORC1 and other anabolic pathways.

  • Increased apoptosis or cell cycle arrest: Particularly in cancer cell lines that are highly dependent on anabolic metabolism.

  • Changes in cell morphology: Reflecting alterations in the cytoskeleton and cellular adhesion.

  • Enhanced stress resistance: Through the activation of antioxidant and pro-survival pathways.

  • Metabolic reprogramming: A shift from anabolic to catabolic metabolism.

Applications in Research

The use of AMPK activators in cell culture is relevant to numerous research fields:

  • Cancer Biology: Investigating the potential of AMPK activation as an anti-cancer strategy by targeting tumor cell metabolism and growth.

  • Metabolic Diseases: Modeling conditions like type 2 diabetes and obesity to study the effects of AMPK activation on glucose uptake and lipid metabolism.

  • Neurodegenerative Diseases: Exploring the neuroprotective effects of AMPK activation in models of Alzheimer's, Parkinson's, and Huntington's disease.

  • Aging Research: Studying the role of AMPK in longevity and age-related cellular processes.

  • Cardiovascular Disease: Investigating the protective effects of AMPK activation in cardiac and vascular cells under ischemic conditions.

Experimental Protocols

1. General Cell Culture and Aseptic Technique

Successful cell culture experiments rely on maintaining a sterile environment to prevent contamination.

  • Workspace Preparation: Always work in a certified Class II Biological Safety Cabinet. Before starting, decontaminate the work surface with 70% ethanol.

  • Sterile Reagents and Media: Ensure all media, supplements, and reagents are sterile. Warm media and solutions to 37°C in a water bath before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat and gloves.

  • Cell Handling: Handle cells gently to minimize mechanical stress. When passaging cells, use appropriate dissociation reagents (e.g., Trypsin-EDTA) and neutralize them correctly.

2. Preparation of this compound Stock Solution

  • Solubility Testing: Determine the appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile water) based on the manufacturer's instructions or empirical testing.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. This allows for small volumes to be added to the cell culture medium, minimizing solvent effects.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

3. Dose-Response Experiment (Determining IC50)

This experiment is crucial for determining the effective concentration range of this compound for your specific cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume exponential growth (typically 24 hours).

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known AMPK activator or cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as:

    • MTT or XTT assay: Measures metabolic activity.

    • Resazurin (alamarBlue) assay: A fluorescent or colorimetric indicator of cell viability.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

    • Trypan Blue exclusion assay: For counting viable cells.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

4. Time-Course Experiment

This experiment determines the optimal duration of this compound treatment to observe the desired cellular response.

  • Cell Seeding and Treatment: Plate cells in multiple wells or dishes. Treat the cells with a fixed concentration of this compound (e.g., the IC50 or a concentration known to activate AMPK).

  • Sample Collection: Harvest cells at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24, 48 hours).

  • Downstream Analysis: Analyze the samples for markers of AMPK activation or other downstream effects. For example:

    • Western Blotting: To detect the phosphorylation of AMPK (p-AMPKα Thr172) and its downstream targets like ACC (p-ACC Ser79) and Raptor (p-Raptor Ser792).

    • qPCR: To measure changes in the expression of AMPK target genes.

    • Metabolic Assays: To assess changes in glucose uptake, lactate (B86563) production, or oxygen consumption.

5. General Protocol for Treating Cells with this compound

  • Cell Plating: Seed cells at an appropriate density in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to attach overnight.

  • Treatment: The next day, replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time.

  • Harvesting: After incubation, harvest the cells for downstream analysis:

    • For protein analysis (Western Blot): Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • For RNA analysis (qPCR): Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit.

    • For metabolic analysis: Follow the specific protocols for the chosen metabolic assay.

Data Presentation

Table 1: Representative Dose-Response Data for this compound on a Cancer Cell Line (e.g., HeLa) after 48h Treatment.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1052.1 ± 4.8
2525.3 ± 3.9
5010.8 ± 2.5
1005.1 ± 1.9

Table 2: Representative Time-Course Data for AMPK Activation by this compound (10 µM) in HeLa Cells.

Time (hours)p-AMPKα (Thr172) / Total AMPKα (Relative Fold Change ± SD)p-ACC (Ser79) / Total ACC (Relative Fold Change ± SD)
01.0 ± 0.11.0 ± 0.1
13.5 ± 0.42.8 ± 0.3
35.2 ± 0.64.5 ± 0.5
64.8 ± 0.54.1 ± 0.4
123.1 ± 0.32.5 ± 0.2
241.5 ± 0.21.2 ± 0.1

Mandatory Visualizations

AMPK_Signaling_Pathway Stress Cellular Stress (e.g., Low Glucose, Hypoxia) AMP_ATP Increased AMP/ATP Ratio Stress->AMP_ATP This compound This compound AMPK AMPK This compound->AMPK Activates LKB1 LKB1 AMP_ATP->LKB1 LKB1->AMPK Phosphorylates (Thr172) CAMKK2 CAMKK2 CAMKK2->AMPK Phosphorylates (Thr172) TSC2 TSC2 AMPK->TSC2 Activates Raptor Raptor AMPK->Raptor Inhibits ACC ACC AMPK->ACC Inhibits ULK1 ULK1 AMPK->ULK1 Activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes mTORC1 mTORC1 TSC2->mTORC1 Raptor->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynth Protein Synthesis mTORC1->ProteinSynth Autophagy Autophagy mTORC1->Autophagy FattyAcidOx Fatty Acid Oxidation ACC->FattyAcidOx ULK1->Autophagy

Caption: Simplified diagram of the AMPK signaling pathway and its downstream effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Maintain Cell Culture DoseResponse 3. Dose-Response Experiment (IC50) CellCulture->DoseResponse StockPrep 2. Prepare this compound Stock Solution StockPrep->DoseResponse Viability Cell Viability Assay DoseResponse->Viability TimeCourse 4. Time-Course Experiment Western Western Blot TimeCourse->Western MainExp 5. Main Experiment MainExp->Western qPCR qPCR MainExp->qPCR Metabolic Metabolic Assays MainExp->Metabolic Viability->TimeCourse Determine Concentration Western->MainExp Determine Time Point

Caption: General experimental workflow for using this compound in cell culture.

References

Ampkinone: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ampkinone, a small molecule activator of AMP-activated protein kinase (AMPK), for in vivo research applications. This document includes detailed information on its mechanism of action, established dosage and administration protocols, and key experimental procedures.

Mechanism of Action

This compound is an indirect activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis.[1] Its mechanism involves the stimulation of AMPK phosphorylation, a process that is dependent on the activity of the upstream kinase LKB1.[1][2] The activation of AMPK by this compound leads to an increase in glucose uptake in muscle cells.[1] In vivo studies have demonstrated that this compound enhances AMPK activity in both the liver and muscle tissues, which in turn improves insulin (B600854) sensitivity and promotes the oxidation of adipose tissue.

Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that plays a central role in metabolic regulation. AMPK acts as a cellular energy sensor, responding to increases in the AMP/ATP ratio. Upon activation by upstream kinases such as LKB1 and CAMKK2, AMPK phosphorylates a variety of downstream targets. This phosphorylation cascade inhibits anabolic pathways that consume ATP, such as the mTORC1 pathway, while simultaneously activating catabolic pathways that generate ATP.

Ampkinone_Signaling_Pathway cluster_input Stimulus cluster_downstream Downstream Effects This compound This compound LKB1 LKB1 This compound->LKB1 AMPK AMPK LKB1->AMPK Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Insulin_Sensitivity Enhanced Insulin Sensitivity AMPK->Insulin_Sensitivity Adipose_Oxidation Increased Adipose Tissue Oxidation AMPK->Adipose_Oxidation

This compound's mechanism of action via the LKB1-AMPK signaling pathway.

In Vivo Dosage and Administration

The following table summarizes the reported dosage and administration of this compound in a diet-induced obese mouse model.

ParameterDetailsReference
Dosage 10 mg/kg body weight per day
Animal Model Diet-induced obese mice
Administration Route Subcutaneous (s.c.) injection
Vehicle Polyethylene glycol (PEG400)
Treatment Duration 1 month
Monitoring Parameters Body weight and food intake (measured every 3 days), Insulin Tolerance Test (ITT)

Experimental Protocols

This section provides a detailed protocol for the in vivo administration of this compound and a key functional assay based on published studies.

This compound Solution Preparation and Administration Workflow

Ampkinone_Admin_Workflow cluster_prep Solution Preparation cluster_admin Animal Administration cluster_monitoring Monitoring Weigh 1. Weigh this compound Dissolve 2. Dissolve in PEG400 Weigh->Dissolve Vortex 3. Vortex to ensure complete dissolution Dissolve->Vortex Store 4. Prepare fresh daily Vortex->Store Weigh_Animal 5. Weigh mouse to determine dose volume Store->Weigh_Animal Draw_Dose 6. Draw calculated volume into insulin syringe Weigh_Animal->Draw_Dose Inject 7. Administer subcutaneously in the dorsal region Draw_Dose->Inject Monitor_BW 8. Measure body weight and food intake every 3 days Inject->Monitor_BW Perform_ITT 9. Perform Insulin Tolerance Test (ITT) Monitor_BW->Perform_ITT

Workflow for the preparation and in vivo administration of this compound.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (e.g., 28-30 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, weigh the required amount of this compound powder.

    • Dissolve the this compound in PEG400 to achieve the desired final concentration for a 10 mg/kg dose. The volume of injection should be calculated based on the average weight of the mice to ensure a consistent and manageable injection volume (e.g., 5-10 µL/g body weight).

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. It is recommended to prepare this solution fresh daily.

  • Animal Dosing:

    • Weigh each mouse to accurately calculate the individual dose volume.

    • Draw the calculated volume of the this compound solution into an insulin syringe.

    • Administer the solution via subcutaneous injection into the dorsal region of the mouse.

  • Monitoring:

    • Measure and record the body weight and food intake of each animal every three days throughout the study period.

Insulin Tolerance Test (ITT) Protocol

Purpose: To assess in vivo insulin sensitivity.

Materials:

  • Humulin R (or other regular human insulin)

  • Sterile saline

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, collection tubes)

Procedure:

  • Fasting: Fast the mice for a predetermined period (typically 4-6 hours) before the test.

  • Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip.

  • Insulin Injection: Administer insulin intraperitoneally (i.p.) at a standard dose (e.g., 0.75 U/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time for each treatment group. The rate of glucose clearance is an indicator of insulin sensitivity.

Note: The accuracy of the methods described in the cited literature has not been independently confirmed and should be used for reference purposes only. Researchers should optimize these protocols for their specific experimental conditions.

References

Western blot analysis of AMPK phosphorylation after Ampkinone treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Western Blot Analysis of AMPK Phosphorylation after Ampkinone Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated during periods of metabolic stress when cellular ATP levels decrease.[1][2][3] Activation of AMPK requires the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172) by upstream kinases, such as LKB1 or CaMKKβ.[1][4] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).

"Ampkinones" are a class of direct AMPK activators. A potent and selective example is PF-06409577, which allosterically activates the AMPK α1β1γ1 isoform with high efficacy (EC50 ≈ 7 nM). Unlike indirect activators that modulate cellular energy levels, PF-06409577 binds directly to the AMPK complex, causing a conformational change that promotes its phosphorylation and activation. Western blotting is a fundamental technique used to quantify the increase in Thr172 phosphorylation, thereby providing a direct measure of this compound-induced AMPK activation.

This compound-Mediated AMPK Signaling Pathway

This compound treatment leads to the direct activation of AMPK, which in turn modulates numerous downstream targets to regulate cellular metabolism and growth. The activated phospho-AMPK (p-AMPK) inhibits the mTORC1 pathway, a central regulator of cell growth, by phosphorylating TSC2 and Raptor. It also suppresses lipid synthesis by phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC) and stimulates autophagy through the phosphorylation of ULK1.

Ampkinone_Pathway This compound-Mediated AMPK Activation Pathway cluster_input cluster_core cluster_downstream This compound This compound (e.g., PF-06409577) AMPK AMPK (Inactive) This compound->AMPK Allosteric Activation pAMPK p-AMPK α-Thr172 (Active) AMPK->pAMPK Phosphorylation at Thr172 ACC ACC (Acetyl-CoA Carboxylase) pAMPK->ACC Phosphorylates (Inhibits) mTORC1 mTORC1 Signaling pAMPK->mTORC1 Phosphorylates (Inhibits) ULK1 ULK1 pAMPK->ULK1 Phosphorylates (Activates) Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy ULK1->Autophagy Western_Blot_Workflow Western Blot Workflow for p-AMPK Analysis A 1. Cell Culture & Treatment (e.g., with PF-06409577) B 2. Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting - Blocking - Primary Antibody (p-AMPK, total AMPK) - Secondary Antibody E->F G 7. Chemiluminescent Detection (Imaging) F->G H 8. Data Analysis (Densitometry: p-AMPK / total AMPK ratio) G->H

References

Application Notes and Protocols for Glucose Uptake Assay Using Ampkinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampkinone is a novel small molecule, cell-permeable benzopyran compound that functions as an indirect activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes, including glucose homeostasis.[2] When activated, AMPK stimulates glucose uptake in various cell types, particularly in skeletal muscle and adipose tissue, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes.[2][3] this compound stimulates the phosphorylation of AMPK at Threonine-172, a key step in its activation, through a mechanism dependent on the upstream kinase LKB1.[4] This activation of the LKB1-AMPK signaling cascade leads to an increase in glucose transporter (GLUT) translocation to the plasma membrane, thereby enhancing glucose uptake.

These application notes provide a detailed protocol for measuring the effect of this compound on glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

This compound Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound stimulates glucose uptake. This compound acts as an indirect activator of AMPK, requiring the upstream kinase LKB1 to phosphorylate AMPK. Once activated, AMPK initiates a signaling cascade that promotes the translocation of glucose transporters (like GLUT4) to the cell membrane, leading to increased glucose uptake.

Ampkinone_Signaling_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 CellMembrane GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter inserts into membrane AMPK AMPK LKB1->AMPK phosphorylates pAMPK p-AMPK (Active) Downstream Downstream Effectors pAMPK->Downstream activates Downstream->GLUT4_vesicle promotes translocation Glucose Glucose Glucose->GLUT4_transporter uptake

Caption: this compound signaling pathway for glucose uptake.

Experimental Protocols

2-NBDG Glucose Uptake Assay

This protocol describes a cell-based assay to quantify the effect of this compound on glucose uptake using the fluorescent glucose analog 2-NBDG. The assay can be analyzed using flow cytometry or fluorescence microscopy.

Materials:

  • This compound (solubilized in DMSO)

  • Cell line of interest (e.g., L6 myotubes, C2C12 myoblasts, 3T3-L1 adipocytes)

  • Complete cell culture medium

  • Serum-free, glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FACS buffer (PBS with 1% BSA)

  • 96-well or 24-well tissue culture plates

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well or 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Cell Starvation:

    • The following day, gently wash the cells twice with warm PBS.

    • Remove the PBS and replace it with serum-free, glucose-free DMEM or KRB buffer.

    • Incubate the cells for 2-4 hours at 37°C to deplete intracellular glucose stores.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free, glucose-free medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).

    • For the time-course experiment, prepare the optimal concentration of this compound (determined from the dose-response experiment).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add the this compound solutions or vehicle control to the appropriate wells.

    • Incubate for the desired time periods (e.g., for dose-response: 1 hour; for time-course: 15, 30, 60, 120 minutes).

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in serum-free, glucose-free medium to a final concentration of 100 µM.

    • Add the 2-NBDG working solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting and Washing:

    • Remove the 2-NBDG containing medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • For adherent cells, detach them using Trypsin-EDTA, then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in ice-cold FACS buffer.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC or green channel (excitation ~488 nm, emission ~520 nm).

    • Fluorescence Microscopy: Alternatively, after the final PBS wash (step 5), add PBS to the wells and visualize the cells using a fluorescence microscope with a blue excitation filter.

Experimental Workflow

The following diagram outlines the experimental workflow for the this compound glucose uptake assay.

Glucose_Uptake_Assay_Workflow start Start seed_cells Seed Cells in Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation wash_pbs Wash with PBS overnight_incubation->wash_pbs starve_cells Starve Cells in Glucose-Free Medium wash_pbs->starve_cells add_this compound Add this compound or Vehicle Control starve_cells->add_this compound incubate_treatment Incubate for Desired Time add_this compound->incubate_treatment add_2nbdg Add 2-NBDG incubate_treatment->add_2nbdg incubate_2nbdg Incubate (Protect from Light) add_2nbdg->incubate_2nbdg wash_cold_pbs Wash with Cold PBS incubate_2nbdg->wash_cold_pbs harvest_cells Harvest Cells wash_cold_pbs->harvest_cells resuspend_facs Resuspend in FACS Buffer harvest_cells->resuspend_facs acquire_data Acquire Data (Flow Cytometry/Microscopy) resuspend_facs->acquire_data end End acquire_data->end

References

Application of Ampkinone in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampkinone (6f) is a novel small-molecule, indirect activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1][2] Activation of AMPK has emerged as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes.[3][4] this compound has demonstrated potential antidiabetic and antiobesity effects in preclinical studies, primarily by stimulating AMPK phosphorylation.[1] This document provides detailed application notes and protocols for the use of this compound in common diabetes research models.

Mechanism of Action

This compound indirectly activates AMPK, leading to a cascade of metabolic changes beneficial for glucose homeostasis. Activated AMPK enhances insulin (B600854) sensitivity and promotes glucose uptake in peripheral tissues like skeletal muscle. It also suppresses hepatic glucose production and reduces lipid synthesis. The activation of AMPK by this compound requires the upstream kinase LKB1.

digraph "Ampkinone_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124"];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LKB1 [label="LKB1", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pAMPK [label="p-AMPK (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Increased\nGlucose Uptake\n(Muscle)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gluconeogenesis [label="Decreased\nHepatic Gluconeogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Synthesis [label="Decreased\nLipid Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ACC [label="ACC", fillcolor="#FBBC05", fontcolor="#202124"]; pACC [label="p-ACC (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> LKB1 [label=" activates"]; LKB1 -> AMPK [label=" phosphorylates"]; AMPK -> pAMPK [style=invis]; pAMPK -> Glucose_Uptake; pAMPK -> Gluconeogenesis; pAMPK -> ACC [label=" phosphorylates"]; ACC -> pACC [style=invis]; pACC -> Lipid_Synthesis [label=" leads to"]; }

Figure 1: this compound Signaling Pathway

In Vivo Diabetes Models: Diet-Induced Obese (DIO) Mice

Diet-induced obese (DIO) mice are a standard model for studying obesity and type 2 diabetes.

Experimental Protocol: Administration of this compound to DIO Mice
  • Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • This compound Preparation: Dissolve this compound in a suitable vehicle, such as PEG400.

  • Dosage and Administration: Administer this compound subcutaneously at a dose of 10 mg/kg body weight once daily for 4 weeks.

  • Control Group: Administer the vehicle (PEG400) to a control group of DIO mice.

  • Monitoring:

    • Monitor body weight and food intake regularly.

    • Measure fasting blood glucose and serum insulin levels at baseline and at the end of the treatment period.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose metabolism and insulin sensitivity.

  • Tissue Collection: At the end of the study, collect tissues such as liver, skeletal muscle, and adipose tissue for further analysis (e.g., Western blotting for AMPK activation, histological examination).

Expected Outcomes & Quantitative Data

Treatment with this compound is expected to improve metabolic parameters in DIO mice.

ParameterVehicle Control (DIO)This compound (10 mg/kg/day)Reference
Body Weight Gain Significant increaseReduced gain
Fasting Blood Glucose ElevatedSignificantly reduced
Fasting Serum Insulin Elevated (Hyperinsulinemia)Significantly reduced
Fat Mass IncreasedSignificantly reduced
Glucose Tolerance ImpairedImproved
Insulin Sensitivity ReducedImproved
digraph "In_Vivo_Workflow" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124"];

Start [label="Start:\nDIO Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(10 mg/kg/day, s.c.)\nfor 4 weeks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor:\n- Body Weight\n- Blood Glucose\n- Serum Insulin", fillcolor="#FBBC05", fontcolor="#202124"]; Tests [label="Perform:\n- GTT\n- ITT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Endpoint Analysis:\n- Tissue Collection\n- Western Blot\n- Histology", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Treatment; Treatment -> Monitoring; Monitoring -> Tests; Tests -> Analysis; Analysis -> End; }

Figure 2: In Vivo Experimental Workflow

In Vitro Diabetes Models: L6 Myotubes

L6 rat skeletal muscle cells, when differentiated into myotubes, are a widely used in vitro model to study glucose uptake.

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes
  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 2-4 days.

  • Serum Starvation: Before the experiment, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

  • This compound Treatment:

    • Prepare various concentrations of this compound in Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the myotubes with this compound for a specified time (e.g., 30 minutes to 2 hours). A concentration of 10 μM has been shown to be effective in activating AMPK.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) to the cells and incubate for 5-10 minutes.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Controls:

    • Basal: No treatment.

    • Positive Control: Insulin (100 nM).

    • Vehicle Control: The solvent used to dissolve this compound.

Expected Outcomes & Quantitative Data

This compound is expected to stimulate glucose uptake in L6 myotubes.

TreatmentFold Increase in Glucose Uptake (vs. Basal)
Basal 1.0
Insulin (100 nM) ~1.5 - 2.0
This compound (10 µM) Expected to be significant, comparable to other AMPK activators

Note: The exact fold increase for this compound should be determined experimentally. An immunocomplex kinase assay has shown that 10µM of this compound can lead to a 2.7-fold increase in AMPK activity.

Western Blot Protocol for AMPK Activation

This protocol is to determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of this compound's activity.

  • Sample Preparation:

    • In Vivo: Homogenize frozen tissue samples (liver, muscle) in lysis buffer containing protease and phosphatase inhibitors.

    • In Vitro: Lyse L6 myotubes directly on the culture plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-ACC (Ser79)

    • Total ACC

    • Loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome

Treatment with this compound is expected to increase the ratio of phosphorylated AMPK to total AMPK and phosphorylated ACC to total ACC.

digraph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124"];

Start [label="Start:\nCell/Tissue Lysate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quant [label="Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Western Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Prim_Ab [label="Primary Antibody\n(p-AMPK, AMPK, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sec_Ab [label="Secondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Detection (ECL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Densitometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Quant; Quant -> SDS; SDS -> Transfer; Transfer -> Block; Block -> Prim_Ab; Prim_Ab -> Sec_Ab; Sec_Ab -> Detect; Detect -> Analysis; Analysis -> End; }

Figure 3: Western Blot Workflow

Conclusion

This compound presents a valuable tool for investigating the role of AMPK activation in diabetes and related metabolic disorders. The protocols outlined in this document provide a framework for conducting both in vivo and in vitro studies to further elucidate the therapeutic potential of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

References

Application Notes and Protocols: Measuring the Metabolic Effects of Ampkinone Using the Agilent Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Agilent Seahorse XF Analyzer is a key tool for investigating cellular metabolism in real-time.[1][2] It measures the two primary energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well plate format.[1][2][3] Ampkinone is a synthetic activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation coordinates metabolic pathways to balance nutrient supply with energy demand, making it a significant target in the study of metabolic diseases and cancer.

This document provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to characterize the metabolic effects of this compound. By acutely exposing cells to this compound and then to a series of metabolic pathway inhibitors, researchers can determine how this compound modulates mitochondrial function.

Principle of the Assay

The Seahorse XF Analyzer uses solid-state sensors to create a transient microchamber, allowing for the real-time measurement of dissolved oxygen and pH levels in the medium immediately surrounding the cells.

  • Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration. OCR is measured in pmol/min.

  • Extracellular Acidification Rate (ECAR): An indicator of glycolysis, as the production of lactate (B86563) results in the acidification of the surrounding medium. ECAR is measured in mpH/min.

The Seahorse XF Cell Mito Stress Test utilizes sequential injections of metabolic inhibitors to reveal a detailed profile of mitochondrial function.

This compound and the AMPK Signaling Pathway

AMPK is a serine/threonine protein kinase that acts as a cellular energy sensor. It is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio. This compound allosterically activates AMPK, triggering downstream signaling cascades that promote catabolic processes (ATP generation) and inhibit anabolic processes (ATP consumption). Key metabolic effects of AMPK activation include the stimulation of mitochondrial biogenesis and fatty acid oxidation, as well as the modulation of glucose uptake and glycolysis.

Ampkinone_Pathway cluster_input Input cluster_core Core Regulation cluster_downstream Downstream Metabolic Effects This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a ↑ PGC-1α Activity AMPK->PGC1a ACC ↓ ACC Activity AMPK->ACC Mito_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mito_Biogenesis FAO ↑ Fatty Acid Oxidation ACC->FAO OCR ↑ Oxygen Consumption Rate (OCR) Mito_Biogenesis->OCR FAO->OCR

Caption: this compound activates AMPK, leading to increased mitochondrial activity.

Experimental Workflow

The general workflow for a Seahorse XF assay involves cell seeding, sensor cartridge hydration, compound loading, and the assay run, followed by data analysis.

Seahorse_Workflow Day1_Seeding Day 1: Seed Cells in XF Microplate Day2_Medium Day 2: Change to Seahorse Assay Medium Day1_Seeding->Day2_Medium Day1_Hydration Day 1: Hydrate Sensor Cartridge in Calibrant Day2_Load Load Injection Ports with This compound & Inhibitors Day1_Hydration->Day2_Load Day2_Incubate Incubate at 37°C in non-CO2 Incubator Day2_Medium->Day2_Incubate Day2_Incubate->Day2_Load Day2_Run Calibrate and Run Seahorse XF Assay Day2_Load->Day2_Run Analysis Analyze Data & Normalize Results Day2_Run->Analysis

Caption: General workflow for the Seahorse XF metabolic assay.

Detailed Experimental Protocols

This protocol is optimized for a 96-well Seahorse XF Analyzer. Adjust volumes and cell numbers accordingly for other formats.

5.1. Materials and Reagents

  • Cells: Cell line of interest at ~80% confluency.

  • Culture Medium: Standard growth medium for the cell line.

  • Seahorse XF Microplate: Agilent Seahorse XF96 cell culture microplate.

  • Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A).

    • Seahorse XF Base Medium (e.g., DMEM).

    • Supplements: Glucose, Pyruvate (B1213749), L-Glutamine.

    • Seahorse XF Calibrant.

  • Equipment:

    • Agilent Seahorse XF Analyzer.

    • 37°C incubator (with and without CO2).

    • Standard cell culture equipment.

5.2. Protocol Day 1: Cell Seeding and Cartridge Hydration

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal cell seeding density for your cell type (typically 5,000-40,000 cells/well for adherent cells).

    • Seed the determined number of cells in 80 µL of standard growth medium into each well of the Seahorse XF microplate.

    • Leave the plate at room temperature for 1 hour to ensure even cell distribution before placing it in a 37°C, 5% CO2 incubator overnight.

  • Sensor Cartridge Hydration:

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate the cartridge assembly in a non-CO2 37°C incubator overnight.

5.3. Protocol Day 2: Assay Execution

  • Prepare Seahorse Assay Medium:

    • Warm Seahorse XF Base Medium to 37°C.

    • Supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).

    • Adjust the pH to 7.4. Place the prepared medium in a 37°C non-CO2 incubator to equilibrate.

  • Prepare Cell Plate:

    • Remove the cell plate from the incubator.

    • Gently wash the cells twice with 180 µL of pre-warmed Seahorse Assay Medium.

    • Add a final volume of 180 µL of assay medium to each well.

    • Incubate the cell plate in a 37°C non-CO2 incubator for at least 1 hour to allow cells to equilibrate.

  • Prepare and Load Compounds:

    • Prepare 10X stock solutions of this compound and the Mito Stress Test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. The optimal final concentration of inhibitors should be determined for each cell line, but common starting points are 1.0-2.0 µM.

    • Load 20 µL of each 10X compound into the appropriate injection ports of the hydrated sensor cartridge according to the plate map:

      • Port A: this compound (or vehicle control - assay medium with DMSO).

      • Port B: Oligomycin.

      • Port C: FCCP.

      • Port D: Rotenone/Antimycin A.

  • Run the Seahorse XF Assay:

    • Start the Seahorse XF Analyzer and load your assay template.

    • Insert the sensor cartridge for calibration.

    • After calibration, the instrument will prompt you to replace the utility plate with your cell plate.

    • The assay will proceed with baseline measurements, followed by the sequential injection from each port and subsequent measurements.

Data Analysis and Interpretation

The Seahorse XF software calculates OCR and ECAR values in real-time. The Mito Stress Test provides several key parameters of mitochondrial health.

  • Basal Respiration: The baseline OCR before any injections, representing the cell's resting mitochondrial activity.

  • ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin, which inhibits ATP synthase (Complex V). This represents the portion of basal respiration used for ATP production.

  • Proton Leak: The remaining OCR after Oligomycin injection. This is due to protons leaking across the inner mitochondrial membrane.

  • Maximal Respiration: The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the proton gradient and allows the electron transport chain to function at its maximum rate.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration. This value indicates the cell's ability to respond to an increased energy demand.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor), which shut down mitochondrial respiration.

OCR_Parameters cluster_calc Calculated Parameters Basal Basal Respiration Oligo Post-Oligomycin OCR ATP_Prod ATP Production Basal->ATP_Prod - Oligo OCR FCCP Maximal Respiration Proton_Leak Proton Leak Oligo->Proton_Leak - Non-Mito OCR Rot_AA Non-Mitochondrial Respiration Spare_Cap Spare Respiratory Capacity FCCP->Spare_Cap - Basal OCR

Caption: Relationship between measured OCR and calculated mitochondrial parameters.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. After the assay, data should be normalized to cell number or protein concentration per well.

Table 1: Hypothetical Metabolic Effects of this compound on a Cancer Cell Line

Treatment GroupBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)
Vehicle Control 125 ± 895 ± 6280 ± 20155 ± 15
This compound (1 µM) 150 ± 10115 ± 8350 ± 25200 ± 18
This compound (10 µM) 185 ± 12140 ± 9420 ± 30235 ± 22

Interpretation: In this hypothetical example, this compound treatment results in a dose-dependent increase in basal respiration, ATP production, and maximal respiration. The significant increase in spare respiratory capacity suggests that this compound enhances the cells' metabolic flexibility, allowing them to better respond to energetic stress. These results are consistent with the known role of AMPK in promoting mitochondrial function.

References

Application Notes and Protocols: Identifying Ampkinone's Targets using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on utilizing lentiviral-mediated shRNA knockdown to identify and validate the cellular targets of Ampkinone, a known activator of AMP-activated protein kinase (AMPK).

Introduction

This compound is a small molecule known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activating AMPK can have therapeutic benefits in metabolic diseases and cancer.[3] While this compound's primary mechanism is believed to be through the AMPK pathway, identifying its direct and indirect cellular targets is crucial for a comprehensive understanding of its pharmacological effects and for anticipating potential off-target effects. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and stable method for long-term gene silencing in a wide variety of mammalian cells, making it an ideal tool to investigate the functional role of specific proteins in the mechanism of action of a drug.[4]

This document outlines a systematic approach to identify and validate the targets of this compound by combining lentiviral shRNA technology with cellular assays. The protocol will guide researchers through experimental design, lentivirus production, cell transduction, target validation, and data interpretation.

Experimental Design and Workflow

The overall strategy involves knocking down suspected this compound targets and observing whether the cellular response to this compound treatment is altered. A change in phenotype upon gene knockdown in the presence of the drug can indicate that the silenced gene is involved in the drug's mechanism of action.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_design Phase 1: Design and Preparation cluster_transduction Phase 2: Cell Line Engineering cluster_validation Phase 3: Knockdown Validation cluster_treatment Phase 4: this compound Treatment & Assays cluster_analysis Phase 5: Data Analysis shRNA_design shRNA Design & Vector Cloning lentivirus_production Lentivirus Production & Titration shRNA_design->lentivirus_production cell_culture Target Cell Culture transduction Lentiviral Transduction cell_culture->transduction selection Puromycin (B1679871) Selection transduction->selection knockdown_validation Validate Knockdown (qPCR/Western Blot) selection->knockdown_validation ampkinone_treatment Treat with this compound knockdown_validation->ampkinone_treatment phenotypic_assays Phenotypic Assays ampkinone_treatment->phenotypic_assays data_analysis Data Analysis & Target Validation phenotypic_assays->data_analysis

Caption: Experimental workflow for identifying this compound targets.

Detailed Experimental Protocols

shRNA Design and Lentiviral Vector Preparation
  • shRNA Design: Design at least three independent shRNA sequences targeting the mRNA of each putative this compound target gene. Include a non-targeting scramble shRNA as a negative control. Online design tools are available from various manufacturers.

  • Vector Selection: Clone the designed shRNA oligonucleotides into a third-generation lentiviral vector containing a puromycin resistance gene for selection and a fluorescent reporter (e.g., GFP) to monitor transduction efficiency. The shRNA expression can be driven by a U6 promoter.

  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for the shRNA-containing transfer vector, along with the packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.

Lentivirus Production and Titration
  • Cell Seeding: Seed HEK293T cells in 10 cm dishes. The cells should be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the shRNA transfer plasmid and the packaging and envelope plasmids using a suitable transfection reagent.

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration (Optional): For in vivo studies or difficult-to-transduce cells, concentrate the viral particles.

  • Titration: Determine the viral titer to ensure a consistent multiplicity of infection (MOI) for subsequent experiments. This can be done by transducing target cells with serial dilutions of the viral supernatant and counting GFP-positive cells or by qPCR.

Cell Transduction and Selection
  • Cell Seeding: Seed the target cell line (e.g., a cancer cell line responsive to this compound) in 6-well plates.

  • Transduction: Transduce the cells with the lentiviral particles at an optimized MOI in the presence of polybrene (8 µg/mL).

  • Selection: At 48-72 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration to select for successfully transduced cells.

  • Expansion: Expand the puromycin-resistant cells to establish stable knockdown cell lines.

Validation of Gene Knockdown
  • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the stable knockdown and control cell lines. Perform qRT-PCR to quantify the mRNA levels of the target gene.

  • Western Blot: Extract total protein from the cell lines. Perform Western blotting using an antibody specific to the target protein to confirm a reduction in protein expression.

Data Presentation: Quantitative Analysis

The following tables represent expected quantitative data from the validation and phenotypic assays.

Table 1: Validation of Target Gene Knockdown

shRNA ConstructTarget Gene mRNA Level (Relative to Scramble Control)Target Protein Level (Relative to Scramble Control)
shTarget-10.25 ± 0.050.30 ± 0.08
shTarget-20.32 ± 0.070.38 ± 0.10
shTarget-30.18 ± 0.040.22 ± 0.06
Scramble shRNA1.00 ± 0.121.00 ± 0.15

Table 2: Effect of Target Knockdown on this compound-Induced Cytotoxicity (MTT Assay)

Cell LineThis compound IC50 (µM)Fold Change in IC50 (Relative to Scramble)
Scramble Control15.2 ± 1.81.0
shTarget-142.5 ± 3.52.8
shTarget-238.9 ± 3.12.6
shTarget-348.1 ± 4.23.2
Wild-Type14.8 ± 1.50.97

Signaling Pathway Analysis

This compound is a known activator of the AMPK signaling pathway. Knockdown of a direct or key downstream target of this compound is expected to alter the cellular response to the compound. The following diagram illustrates the hypothesized signaling pathway.

ampk_pathway This compound This compound Target_Protein Hypothesized Target Protein (e.g., Upstream Kinase) This compound->Target_Protein Activates AMPK AMPK Downstream_Effector1 Downstream Effector 1 (e.g., ACC) AMPK->Downstream_Effector1 Inhibits Downstream_Effector2 Downstream Effector 2 (e.g., ULK1) AMPK->Downstream_Effector2 Activates Target_Protein->AMPK Activates Cellular_Response Cellular Response (e.g., Apoptosis, Autophagy) Downstream_Effector1->Cellular_Response Downstream_Effector2->Cellular_Response

Caption: Hypothesized this compound signaling pathway.

If the "Hypothesized Target Protein" is indeed a target of this compound, its knockdown should attenuate the activation of AMPK and the subsequent downstream cellular responses upon this compound treatment.

Conclusion

The combination of lentiviral shRNA-mediated gene knockdown and phenotypic assays provides a robust platform for the identification and validation of this compound's cellular targets. This approach not only confirms the involvement of the canonical AMPK pathway but also has the potential to uncover novel off-target effects, thereby contributing to a more complete understanding of this compound's mechanism of action and facilitating its development as a therapeutic agent. The stable and long-term knockdown achieved with lentiviral vectors is particularly advantageous for complex and long-term studies.

References

Application Notes and Protocols: In Vitro Kinase Assay for Ampkinone's Effect on AMPK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Ampkinone is a novel small molecule that has been identified as an indirect activator of AMPK.[3][4][5] It stimulates the phosphorylation of AMPK, which is a key step in its activation cascade. These application notes provide detailed protocols for assessing the in vitro effect of this compound on AMPK activity, offering both radiometric and non-radiometric assay options.

Data Presentation

The following table summarizes the quantitative data regarding the effect of this compound on AMPK activity. This data is representative of expected results from the protocols detailed below.

CompoundParameterValueCell LineReference
This compoundEC50 (AMPK Phosphorylation)4.3 µML6 muscle cells

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Three common methods for in vitro AMPK kinase assays are presented below.

Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP and SAMS Peptide

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP onto a synthetic peptide substrate, SAMS.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • This compound

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP)

  • ATP Solution (100 µM in Kinase Assay Buffer)

  • Phosphoric Acid (0.75%)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Acetone

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, recombinant AMPK, and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture for 10 minutes at 30°C to allow for compound interaction with the enzyme.

  • Initiate the kinase reaction by adding the SAMS peptide and a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.

  • Transfer the P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of AMPK (in pmol/min/µg) and plot the results against the concentration of this compound to determine the EC50.

Protocol 2: Non-Radiometric ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • This compound

  • SAMS peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white-walled multiwell plate by adding the Kinase Assay Buffer, recombinant AMPK, SAMS peptide, and varying concentrations of this compound.

  • Add ATP to initiate the reaction.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to AMPK activity. Plot the signal against this compound concentration to determine the EC50.

Protocol 3: ELISA-Based Kinase Assay

This method utilizes an antibody that specifically recognizes the phosphorylated SAMS peptide, providing a colorimetric or fluorometric readout.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • This compound

  • SAMS peptide

  • ATP

  • Kinase Assay Buffer

  • Anti-phospho-SAMS peptide antibody (conjugated to HRP or another detection molecule)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for HRP (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • High-binding 96-well plates

  • Microplate reader

Procedure:

  • Coat a high-binding 96-well plate with the SAMS peptide and incubate overnight at 4°C.

  • Wash the plate to remove any unbound peptide.

  • In a separate tube, prepare the kinase reaction mixture containing Kinase Assay Buffer, recombinant AMPK, ATP, and varying concentrations of this compound.

  • Incubate the kinase reaction mixture for 30 minutes at 30°C.

  • Transfer the reaction mixtures to the SAMS peptide-coated plate and incubate for 1-2 hours at room temperature to allow the phosphorylated peptide to bind.

  • Wash the plate to remove non-phosphorylated peptides and enzyme.

  • Add the anti-phospho-SAMS peptide antibody and incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound antibody.

  • Add the detection substrate and incubate until sufficient color development.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • The signal is proportional to the amount of phosphorylated SAMS peptide. Plot the signal against this compound concentration to determine the EC50.

Visualizations

AMPK Signaling Pathway and the Role of this compound

The following diagram illustrates the AMPK signaling pathway, highlighting that this compound acts as an indirect activator, leading to the phosphorylation of AMPK.

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_downstream Downstream Effects LKB1 LKB1 AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK_inactive phosphorylates AMP_ATP_ratio ↑ AMP/ATP Ratio AMP_ATP_ratio->LKB1 Calcium ↑ Ca²⁺ Calcium->CaMKKb AMPK_active AMPK-P (active) (Thr172) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK_active->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK_active->Catabolic activates This compound This compound This compound->LKB1 indirect activation

Caption: AMPK signaling pathway showing upstream activators and downstream effects.

Experimental Workflow for In Vitro AMPK Kinase Assay

The diagram below outlines the general workflow for an in vitro kinase assay to test the effect of this compound on AMPK activity.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Recombinant AMPK - Kinase Buffer - this compound (various conc.) start->reagents preincubation Pre-incubate (10 min, 30°C) reagents->preincubation initiate Initiate Reaction: Add Substrate (SAMS) & ATP preincubation->initiate incubation Incubate (20-60 min, 30°C) initiate->incubation detection Detect Kinase Activity incubation->detection radiometric Radiometric: Spot on P81 paper, wash, scintillation counting detection->radiometric Method 1 luminescent Luminescent (ADP-Glo): Add detection reagents, measure luminescence detection->luminescent Method 2 elisa ELISA: Transfer to coated plate, add antibody, measure absorbance detection->elisa Method 3 analysis Data Analysis: Plot activity vs. [this compound], calculate EC50 radiometric->analysis luminescent->analysis elisa->analysis end End analysis->end

Caption: General workflow for an in vitro AMPK kinase assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Ampkinone Results In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampkinone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during in vitro experiments with this compound, a direct activator of AMP-activated protein kinase (AMPK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a direct activator of AMP-activated protein kinase (AMPK). It binds to the AMPK complex, inducing a conformational change that promotes its activation.[1][2][3] This leads to the downstream regulation of various metabolic pathways.[4][5]

Q2: At what concentration should I use this compound in my cell culture experiments?

A2: The optimal concentration of this compound can vary significantly depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the EC50 for your specific model. A typical starting range for in vitro cell-based assays is between 1 µM and 50 µM.

Q3: I am not observing the expected activation of AMPK in my western blot analysis after this compound treatment. What could be the issue?

A3: Several factors could contribute to a lack of AMPK activation. These include suboptimal this compound concentration, insufficient incubation time, poor antibody quality, or issues with your western blotting technique. Refer to the "Troubleshooting Western Blot Results" section for a detailed guide.

Q4: My cell viability assay results are inconsistent when using this compound. What are the potential causes?

A4: Inconsistent cell viability results can stem from uneven cell seeding, compound precipitation, or interference of this compound with the assay reagents. See the "Troubleshooting Cell Viability Assays" section for guidance on resolving these issues.

Q5: Can this compound have off-target effects?

A5: While this compound is designed as a specific AMPK activator, off-target effects are possible, especially at high concentrations. It is crucial to include appropriate controls in your experiments to account for any potential off-target activities.

Troubleshooting Guides

Issue 1: Inconsistent or No AMPK Activation Detected by Western Blot

Researchers frequently use western blotting to measure the activation of AMPK by assessing the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a concentration range of 1 µM to 50 µM as a starting point.
Inadequate Incubation Time Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, and 24 hours) to identify the optimal treatment duration for maximal AMPK activation.
Poor Antibody Quality Ensure your primary antibodies for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC are validated for western blotting and are from a reputable supplier. Use a positive control, such as a cell lysate known to have high AMPK activity, to verify antibody performance.
Technical Errors in Western Blotting Review your western blotting protocol for potential issues such as inefficient protein transfer, improper blocking, or incorrect antibody dilutions.
Low Target Protein Expression Ensure your cell line expresses sufficient levels of AMPK and ACC. You may need to load more protein onto the gel.
Cell Culture Conditions High glucose levels in the culture medium can sometimes suppress AMPK activation. Consider using a lower glucose medium if your experimental design allows.
Issue 2: High Variability in Cell Viability Assay Results

Cell viability assays such as MTT, XTT, or CellTiter-Glo® are commonly used to assess the cytotoxic effects of compounds. High variability between replicate wells can obscure the true effect of this compound.

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to maintain consistency across the plate.
This compound Precipitation Visually inspect the culture medium for any precipitate after adding this compound. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it in the culture medium.
Edge Effects Evaporation from the outer wells of a microplate can concentrate this compound and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or culture medium.
Assay Interference This compound may directly interfere with the assay chemistry. To test for this, run a cell-free control where this compound is added to the culture medium without cells. If a signal is generated, consider switching to an alternative viability assay that uses a different detection method (e.g., from a colorimetric to a luminescent assay).
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handling system to add reagents and stop the reaction simultaneously across all wells.

Experimental Protocols

Protocol 1: Western Blot for AMPK Activation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (set to 100% viability), and plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Ampkinone_Signaling_Pathway cluster_input Cellular Stress / this compound cluster_AMPK AMPK Activation cluster_downstream Downstream Effects This compound This compound pAMPK p-AMPK (Active) This compound->pAMPK Direct Activation Stress Metabolic Stress (e.g., low glucose, hypoxia) Stress->pAMPK Indirect Activation (via increased AMP/ATP ratio) AMPK AMPK AMPK->pAMPK Phosphorylation (Thr172) Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic Activation mTORC1 mTORC1 pAMPK->mTORC1 Inhibition ACC ACC pAMPK->ACC Phosphorylation (Ser79) Anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) mTORC1->Anabolic Promotes pACC p-ACC (Inactive) ACC->pACC pACC->Anabolic Inhibits Lipid Synthesis

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent In Vitro Results with this compound Check_Reagents Verify Reagent Quality (this compound, Antibodies, Buffers) Start->Check_Reagents Review_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Check_Reagents->Review_Protocol Reagents OK Contact_Support Contact Technical Support Check_Reagents->Contact_Support Reagents Faulty Optimize_Assay Optimize Assay Parameters (Dose-Response, Time-Course) Review_Protocol->Optimize_Assay Protocol OK Review_Protocol->Contact_Support Protocol Error Run_Controls Include Appropriate Controls (Positive, Negative, Vehicle) Optimize_Assay->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results Successful Analyze_Data->Contact_Support Still Inconsistent

Caption: General troubleshooting workflow.

Western_Blot_Troubleshooting_Tree Start No/Weak p-AMPK Signal Check_Positive_Control Is the positive control visible? Start->Check_Positive_Control Check_Antibody Check primary/secondary antibody dilutions and age. Check_Positive_Control->Check_Antibody No Check_Total_AMPK Is the total AMPK band visible? Check_Positive_Control->Check_Total_AMPK Yes Check_Transfer Verify protein transfer (e.g., Ponceau S stain). Check_Antibody->Check_Transfer Success Problem Solved Check_Transfer->Success Optimize_Treatment Optimize this compound concentration and incubation time. Check_Total_AMPK->Optimize_Treatment Yes Check_Lysate Check lysate quality and protein concentration. Check_Total_AMPK->Check_Lysate No Optimize_Treatment->Success Check_Lysate->Success

Caption: Western blot troubleshooting tree.

References

Technical Support Center: Optimizing Ampkinone for Maximal AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ampkinone concentration to achieve maximal AMP-activated protein kinase (AMPK) activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate AMPK?

A1: this compound is a small molecule, indirect activator of AMP-activated protein kinase (AMPK). It stimulates the phosphorylation of the catalytic alpha subunit of AMPK at Threonine 172 (Thr172), which is a critical step for its activation. As an indirect activator, this compound's mechanism is dependent on the upstream kinase LKB1.

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary between cell lines. However, a good starting point is to perform a dose-response experiment. The reported EC50 for this compound to induce AMPK phosphorylation in L6 muscle cells is 4.3 µM. A typical concentration range to test would be from 0.1 µM to 50 µM.

Q3: What is the optimal incubation time for this compound treatment?

A3: The optimal incubation time can depend on the cell type and the specific downstream readout. For observing direct AMPK phosphorylation (p-AMPK), a short incubation time of 10 minutes to 1 hour is often sufficient. For downstream effects, longer incubation times may be necessary. A time-course experiment (e.g., 10 min, 30 min, 1 hr, 4 hrs, 24 hrs) is recommended to determine the peak activation in your specific experimental system.

Q4: What is the appropriate vehicle control for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, a vehicle control containing the same final concentration of DMSO used to dilute the this compound should be included in all experiments. It is crucial to keep the final DMSO concentration in the cell culture medium low, ideally below 0.5%, as higher concentrations can have cytotoxic effects.[1][2][3][4]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Mediated AMPK Phosphorylation in L6 Myotubes

This protocol outlines the steps for treating L6 myotubes with this compound and subsequently analyzing the phosphorylation status of AMPKα at Thr172 by Western blotting.

Materials:

  • L6 myotubes

  • This compound

  • DMSO (vehicle)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα (Total)

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate L6 myoblasts and differentiate them into myotubes.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the L6 myotubes with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the determined optimal time. Include a vehicle-only control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against total AMPKα to normalize for protein loading.

Data Presentation

Table 1: Concentration-Response of this compound on AMPK Phosphorylation

This compound Concentration (µM)Fold Change in p-AMPKα (Thr172) / Total AMPKα (Mean ± SEM)
0 (Vehicle)1.0 ± 0.1
11.8 ± 0.2
54.5 ± 0.5
108.2 ± 0.9
258.5 ± 1.0
508.3 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.

Table 2: Recommended Antibody Dilutions for Western Blotting

AntibodyHost SpeciesSupplier (Example)Recommended Dilution
Phospho-AMPKα (Thr172)RabbitCell Signaling Technology1:1000[5]
Total AMPKαRabbitCell Signaling Technology1:1000
Phospho-ACC (Ser79)RabbitCell Signaling Technology1:1000
Total ACCRabbitCell Signaling Technology1:1000
HRP-conjugated Anti-Rabbit IgGGoatVarious1:2000 - 1:10000

Troubleshooting Guides

Issue 1: No or Weak Phospho-AMPK Signal

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Inactive this compound Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Low Protein Load Increase the amount of protein loaded onto the gel.
Inefficient Phosphatase Inhibition Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice throughout the lysis procedure.
Poor Antibody Performance Use a validated antibody for p-AMPK (Thr172). Check the recommended antibody dilution and incubation conditions. Include a positive control (e.g., cells treated with a known AMPK activator like AICAR or metformin).

Issue 2: High Background on Western Blot

Possible Cause Troubleshooting Step
Insufficient Blocking Increase the blocking time or use a different blocking agent (e.g., switch from non-fat dry milk to BSA, as milk contains phosphoproteins that can increase background when detecting phosphorylated targets).
Primary or Secondary Antibody Concentration Too High Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
Inadequate Washing Increase the number and duration of washes with TBST after antibody incubations.

Issue 3: Inconsistent AMPK Activation with this compound

Possible Cause Troubleshooting Step
Cellular Energy Status The basal energy status of your cells can influence the response to an indirect activator. Ensure consistent cell culture conditions (e.g., media glucose concentration, cell density) across experiments.
LKB1 Expression and Activity This compound requires LKB1 for its activity. Confirm that your cell line expresses functional LKB1.
Variability in Treatment Ensure accurate and consistent pipetting of this compound and vehicle control solutions.

Visualizations

AMPK_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 Indirectly Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) ACC ACC pAMPK->ACC Phosphorylates ULK1 ULK1 pAMPK->ULK1 Phosphorylates FattyAcid_Oxidation Fatty Acid Oxidation pAMPK->FattyAcid_Oxidation Promotes pACC p-ACC (Ser79) (Inactive) FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis Inhibits pULK1 p-ULK1 (Active) Autophagy Autophagy pULK1->Autophagy Initiates

Caption: this compound indirectly activates LKB1, leading to AMPK phosphorylation and activation.

WesternBlot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting Cell_Culture Cell_Culture Ampkinone_Treatment Ampkinone_Treatment Cell_Culture->Ampkinone_Treatment Add this compound Cell_Lysis Cell_Lysis Ampkinone_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Experimental workflow for analyzing AMPK activation by this compound via Western blot.

Troubleshooting_Logic Start No/Weak p-AMPK Signal Check_Concentration Optimize this compound Concentration & Time? Start->Check_Concentration Check_Reagents Check Reagent Activity? Check_Concentration->Check_Reagents No Success Signal Detected Check_Concentration->Success Yes Check_Protocol Review Western Blot Protocol? Check_Reagents->Check_Protocol No Check_Reagents->Success Yes Check_Protocol->Success Yes

References

Technical Support Center: Navigating Ampkinone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Ampkinone. Our aim is to equip you with the necessary information to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not fully dissolving in my chosen solvent. What are the potential reasons?

A1: Several factors can contribute to the incomplete dissolution of this compound:

  • Compound Purity: Impurities present in the compound can significantly alter its solubility characteristics. It is crucial to use a high-purity grade of this compound for your experiments.[1]

  • Solvent Quality: The purity and water content of your solvent are critical. For organic solvents like DMSO, ensure it is anhydrous and of high purity, as absorbed water can reduce the solubility of many organic compounds.[1]

  • Temperature: The solubility of this compound may be temperature-dependent. Gentle warming, for instance to 37°C, in conjunction with vortexing or sonication, can facilitate dissolution.[1][2] However, be cautious as excessive heat may lead to compound degradation.

  • Concentration: You might be attempting to prepare a solution that exceeds this compound's solubility limit in the selected solvent.

Q2: I observed precipitation in my this compound stock solution after storing it, especially after a freeze-thaw cycle. What should I do?

A2: Precipitation upon storage is a common issue with small molecule stock solutions.[1] Before each use, visually inspect the solution. If precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the precipitate is fully redissolved. It is important to ensure complete dissolution to maintain the intended concentration of your stock solution. To minimize this issue, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q3: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: This is a common challenge when transitioning a compound from a high-concentration organic stock solution to a predominantly aqueous experimental medium. Here are some strategies to mitigate this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically well below 1%, and ideally 0.1% or lower) as some small molecules can precipitate even at low DMSO concentrations in aqueous media.

  • Use of Surfactants: For in vitro enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to your assay buffer can help maintain the solubility of hydrophobic compounds. Note that this approach may not be suitable for cell-based assays as detergents can be toxic to cells above their critical micelle concentration.

  • Inclusion of Serum or Albumin: If your experimental system allows, the presence of serum or albumin in the cell culture medium can help to keep lipophilic compounds in solution.

Troubleshooting Guide: Enhancing this compound Solubility

If you are facing persistent solubility issues with this compound, the following techniques, categorized into physical and chemical modifications, can be explored.

Physical Modification Techniques
TechniqueDescriptionKey Considerations
Particle Size Reduction Reducing the particle size of this compound increases the surface area-to-volume ratio, which can enhance the dissolution rate.Methods include micronization and nanosuspension. While this increases the rate of dissolution, it may not affect the equilibrium solubility.
Modification of Crystal Habit Utilizing amorphous forms or different polymorphs of this compound can lead to higher solubility compared to a stable crystalline form.Amorphous forms are generally more soluble but can be less stable and may convert to a less soluble crystalline form over time.
Solid Dispersions Dispersing this compound in an inert carrier matrix at the solid state can improve its dissolution properties.The carrier can be a water-soluble polymer. This technique can increase the surface area and wettability of the compound.
Chemical Modification Techniques
TechniqueDescriptionKey Considerations
pH Adjustment For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility.The solubility of acidic drugs increases in more alkaline conditions, while basic drugs are more soluble in acidic conditions. Determine the pKa of this compound to guide pH selection.
Co-solvency The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). The concentration of the co-solvent should be optimized and its compatibility with the experimental system must be verified.
Use of Surfactants Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.This is particularly useful for in vitro assays. The choice of surfactant and its concentration need to be carefully considered to avoid interference with the assay or cellular toxicity.
Complexation The use of complexing agents, such as cyclodextrins, can enhance the solubility of this compound by forming inclusion complexes.The stoichiometry of the complex and the binding affinity will determine the extent of solubility enhancement.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder (high purity)

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate vials (e.g., amber glass or polypropylene)

Procedure:

  • Determine the desired concentration and volume of the stock solution (e.g., 10 mM).

  • Calculate the required mass of this compound powder.

  • Accurately weigh the calculated amount of this compound and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

  • Sonication for 5-10 minutes can also be used as an alternative or in addition to warming to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility of this compound

Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is a measure of how much of the compound remains in solution after being diluted from a DMSO stock.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or a method for concentration analysis (e.g., HPLC)

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in DMSO.

  • Add a small, fixed volume of each this compound dilution (and a DMSO-only control) to the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well to achieve the final desired concentration and a low final DMSO concentration (e.g., 1%).

  • Seal the plate and shake it at a constant temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and determine the concentration of soluble this compound using a suitable analytical method like HPLC.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Basic Dissolution Aids cluster_3 Advanced Strategies for Aqueous Media cluster_4 Outcome A This compound Fails to Dissolve or Precipitates B Verify Compound Purity A->B Investigate C Check Solvent Quality (Anhydrous) A->C Investigate D Review Concentration vs. Known Solubility Limit A->D Investigate E Gentle Warming (e.g., 37°C) B->E If basic parameters are correct F Vortexing / Sonication B->F If basic parameters are correct C->E If basic parameters are correct C->F If basic parameters are correct D->E If basic parameters are correct D->F If basic parameters are correct G Lower Final DMSO % E->G For aqueous dilution issues F->G For aqueous dilution issues H Add Surfactant (e.g., Tween-20) G->H If precipitation still occurs I Adjust pH G->I If precipitation still occurs J Use Co-solvents G->J If precipitation still occurs K Solubility Issue Resolved H->K Successful L Issue Persists: Consider Formulation Development H->L Unsuccessful I->K Successful I->L Unsuccessful J->K Successful J->L Unsuccessful G cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects (ATP Production) cluster_3 Downstream Effects (ATP Consumption Inhibition) This compound This compound AMPK AMPK This compound->AMPK Activates Metabolic_Stress Metabolic Stress (High AMP/ATP ratio) Metabolic_Stress->AMPK Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Autophagy Autophagy AMPK->Autophagy Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes mTORC1 mTORC1 AMPK->mTORC1 Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

References

Technical Support Center: Addressing Potential Off-target Effects of Ampkinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, characterizing, and mitigating potential off-target effects of Ampkinone, a novel small molecule activator of AMP-activated protein kinase (AMPK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target, which in this case is the AMPK pathway.[1] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to AMPK activation.[1] Furthermore, off-target effects can cause cellular toxicity or other adverse effects unrelated to the therapeutic goal.[1] Understanding and controlling for off-target effects is crucial for validating this compound's mechanism of action and ensuring the reliability of experimental data.

Q2: this compound is described as an "indirect" AMPK activator. What are the implications for potential off-target effects?

A2: An indirect activator, like this compound, does not bind directly to the AMPK enzyme but rather modulates an upstream regulatory component. It is known that this compound's activation of AMPK requires the activity of the upstream kinase LKB1.[2] This mechanism presents a unique set of potential off-target concerns. For instance, this compound could be interacting with other kinases or signaling proteins that, in turn, influence LKB1 activity or have their own downstream effects independent of AMPK. Therefore, it is critical to investigate the broader signaling network affected by this compound treatment.

Q3: What are the initial steps I should take to assess the potential for off-target effects in my cellular experiments?

Q4: How can I confirm that the observed effects of this compound are specifically mediated by AMPK?

A4: Genetic approaches are highly effective for on-target validation. Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the catalytic subunits of AMPK (α1 and α2) is a robust method. If the cellular phenotype induced by this compound is absent in the AMPK-deficient cells, it strongly suggests the effect is on-target. Conversely, if the phenotype persists, an off-target mechanism is likely at play.

Troubleshooting Guides

Issue 1: Inconsistent levels of AMPK phosphorylation (p-AMPK) upon this compound treatment.

Potential Cause Troubleshooting Step
Compound Solubility/Stability Visually inspect the media for any precipitation of this compound. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. Ensure the final solvent concentration is consistent across all experimental conditions and is below 0.1%.
Cell Health and Density Monitor cell morphology and ensure cells are in the logarithmic growth phase. High cell density can alter cellular metabolism and signaling pathways. Standardize seeding density and passage number for all experiments.
Reagent Quality Use high-quality antibodies for western blotting that have been validated for specificity. Ensure lysis buffers contain fresh phosphatase and protease inhibitors to preserve protein phosphorylation states.
Incubation Time Optimize the incubation time with this compound. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal duration for observing maximal AMPK phosphorylation.

Issue 2: Observed cellular phenotype does not correlate with the level of AMPK activation.

Potential Cause Troubleshooting Step
Off-target Effect The phenotype may be mediated by an off-target of this compound. Perform a kinase selectivity screen to identify other kinases inhibited or activated by this compound (see Protocol 1). Validate any potential off-targets using genetic or pharmacological approaches.
Cellular Context The link between AMPK activation and the observed phenotype may be cell-type specific. Confirm the expression and activity of key upstream and downstream components of the AMPK pathway in your specific cell line.
Assay Interference This compound may be interfering with the assay used to measure the phenotype. Run appropriate controls, such as performing the assay in a cell-free system with and without this compound, to rule out direct compound interference.

Issue 3: Conflicting results between in vitro kinase assays and cell-based assays.

Potential Cause Troubleshooting Step
Indirect Mechanism of Action As an indirect activator, this compound will likely show no activity in a purified, reconstituted in vitro kinase assay containing only AMPK, its substrate, and ATP. The cellular environment, including upstream kinases like LKB1, is required for its activity.
ATP Concentration In vitro kinase assays are often performed at low ATP concentrations, which may not reflect physiological levels. This can lead to discrepancies when comparing to cellular experiments where ATP levels are much higher.
Off-target Effects in Cells In a cellular context, the observed effect could be a composite of on-target AMPK activation and off-target activities. A Cellular Thermal Shift Assay (CETSA) can be used to verify direct target engagement in intact cells (see Protocol 2).

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinases of this compound by screening it against a broad panel of recombinant kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Assay Concentration: Select a screening concentration that is relevant to the cellular EC50 for AMPK activation (e.g., 1 µM or 10 µM).

  • Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). These services typically offer panels of hundreds of kinases.

  • Assay Format: Assays are typically radiometric (33P-ATP) or fluorescence-based and measure the phosphorylation of a specific substrate by each kinase in the presence of the test compound.

  • Data Analysis: Results are usually reported as the percent inhibition of kinase activity at the tested concentration. Follow-up with IC50 determination for any kinases that show significant inhibition (e.g., >50% at 1 µM).

Data Presentation:

Table 1: Hypothetical Kinase Selectivity Profile for this compound at 1 µM.

Kinase% Inhibition at 1 µM
AMPK (α1β1γ1)0% (Activation)
LKB15%
CAMKK23%
Kinase X 65%
Kinase Y 52%
... (other kinases)<10%
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of this compound to its target(s) in a cellular environment by measuring changes in protein thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a relevant concentration or with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates into separate tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes), followed by rapid cooling.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., LKB1 or other potential off-targets) remaining in the soluble fraction by western blotting or other quantitative proteomics methods.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_cellulo In Cellulo Validation cluster_interpretation Data Interpretation Kinase_Profiling Kinase Selectivity Profiling (Protocol 1) Off_Target Potential Off-Target Identified Kinase_Profiling->Off_Target Identifies unintended kinase interactions Dose_Response Dose-Response Curve CETSA Cellular Thermal Shift Assay (CETSA - Protocol 2) Dose_Response->CETSA Phenotype_Assay Phenotypic Assays Dose_Response->Phenotype_Assay Genetic_KO Genetic Knockdown/Knockout (siRNA, CRISPR) On_Target On-Target Effect Confirmed Genetic_KO->On_Target Phenotype is AMPK-dependent Genetic_KO->Off_Target Phenotype persists CETSA->On_Target Confirms target engagement Phenotype_Assay->Genetic_KO

Caption: Workflow for investigating this compound's off-target effects.

signaling_pathway This compound This compound Upstream_Regulator Upstream Regulator (e.g., LKB1) This compound->Upstream_Regulator Off_Target_Protein Off-Target Protein (e.g., Kinase X) This compound->Off_Target_Protein AMPK AMPK Upstream_Regulator->AMPK Downstream_Effectors Downstream Effectors (e.g., ACC, ULK1) AMPK->Downstream_Effectors On_Target_Phenotype On-Target Phenotype Downstream_Effectors->On_Target_Phenotype Off_Target_Phenotype Off-Target Phenotype Off_Target_Protein->Off_Target_Phenotype

Caption: this compound's on-target and potential off-target signaling.

References

Technical Support Center: Determining Ampkinone Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing cell viability assays to determine the cytotoxicity of Ampkinone.

Frequently Asked Questions (FAQs)

Q1: What is a cell viability assay and how does it relate to cytotoxicity?

A1: A cell viability assay is a method used to determine the number of healthy, metabolically active cells in a population.[1] Cytotoxicity, on the other hand, refers to the quality of a substance to be toxic to cells, leading to cell damage or death.[2] Cell viability assays are often used to infer cytotoxicity; a decrease in the number of viable cells after treatment with a compound like this compound suggests a cytotoxic effect.

Q2: Which cell viability assay is most suitable for assessing this compound cytotoxicity?

A2: The choice of assay depends on several factors, including the cell type and the potential for compound interference. Commonly used assays include MTT, XTT, and LDH assays.[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells by observing the reduction of yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[3]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial activity. However, the resulting formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.

  • LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

Q3: How do I interpret the data from my cell viability assay?

A3: The data is typically presented as a dose-response curve, plotting cell viability (%) against the concentration of this compound. A decrease in cell viability with increasing compound concentration indicates a cytotoxic effect. From this curve, you can calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability. Absorbance values from treated wells are compared against control (untreated) wells to determine the percentage of viability.

Q4: Can this compound interfere with the assay reagents?

A4: It is possible for test compounds to interfere with assay components. For example, colored compounds can interfere with absorbance readings, and compounds with reducing or oxidizing properties can interact with the MTT reagent or formazan product, leading to inaccurate results. To account for this, it is crucial to include control wells containing this compound in the culture medium without cells.

Troubleshooting Guide

Below are common issues encountered during cell viability assays for cytotoxicity testing, along with their potential causes and solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
High Background Absorbance Contamination of culture medium with reducing agents (e.g., phenol (B47542) red). Microbial contamination. Degradation of the assay reagent.Use phenol red-free medium during the assay. Ensure sterile technique and check for contamination. Use fresh, high-quality reagents.
Inconsistent Results / High Well-to-Well Variability Uneven cell seeding. "Edge effect" due to evaporation in outer wells. Incomplete dissolution of formazan crystals (MTT assay).Ensure a homogenous single-cell suspension before seeding and rock the plate gently after seeding. Fill outer wells with sterile PBS or medium without cells and do not use them for experimental data. Ensure complete solubilization by vigorous pipetting or shaking.
Low Signal or Poor Sensitivity Suboptimal cell number. Incorrect incubation times. Insufficient reagent concentration.Determine the optimal cell seeding density for your specific cell line through a titration experiment. Optimize the incubation time for both the treatment and the assay reagent. Ensure the correct concentration of the assay reagent is used as per the manufacturer's protocol.
Results Not Dose-Dependent This compound may have a narrow therapeutic window or complex dose-response. The compound may precipitate at higher concentrations.Perform a wider range of dilutions to capture the full dose-response curve. Visually inspect the wells for any signs of compound precipitation.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-18 hours at 37°C, depending on the cell type and sensitivity.

  • Absorbance Measurement: Measure the absorbance between 450-500 nm.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate at 400 g for 15 minutes. Carefully collect the supernatant for LDH measurement.

  • LDH Reaction: Add the supernatant to a new plate with the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (e.g., 492 nm).

Visualization

Experimental_Workflow Workflow for Determining this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding ampkinone_prep This compound Dilution treatment Treat with this compound ampkinone_prep->treatment cell_seeding->treatment incubation Incubate treatment->incubation viability_assay Perform Viability Assay (MTT, XTT, or LDH) incubation->viability_assay read_plate Read Plate (Absorbance) viability_assay->read_plate data_processing Calculate % Viability read_plate->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response check_controls Check Controls data_processing->check_controls ic50 Determine IC50 dose_response->ic50 optimize_params Optimize Parameters check_controls->optimize_params alt_assay Consider Alternative Assay optimize_params->alt_assay alt_assay->cell_seeding

Caption: A logical workflow for conducting and troubleshooting cell viability assays.

References

Optimizing incubation time for Ampkinone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ampkinone treatment in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3][4] AMPK activation plays a central role in regulating cellular metabolism by promoting ATP-producing catabolic pathways (like fatty acid oxidation and glycolysis) and inhibiting ATP-consuming anabolic processes (such as protein and lipid synthesis).[1] this compound is believed to directly or indirectly modulate the AMPK pathway, leading to a cascade of downstream effects that can influence cell growth, proliferation, and autophagy.

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. A common starting point for many AMPK activators is in the low micromolar range. A literature search for similar compounds used in your cell type is also a good practice.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time for this compound can vary significantly depending on the cell type and the biological question being investigated. Published studies with other AMPK activators report incubation times ranging from a few hours to several days. For initial experiments, a time-course experiment of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect.

Q4: What are the appropriate controls for an this compound treatment experiment?

A4: It is crucial to include both a negative (vehicle) control and a positive control in your experiments. The vehicle control consists of cells treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration. This ensures that any observed effects are due to the drug and not the solvent. A positive control, if available, would be a well-characterized AMPK activator to confirm that the experimental system is responsive.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on cell viability or signaling. 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect. 2. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 3. Drug instability: this compound may be unstable in the culture medium over the incubation period. 4. Cell line resistance: The specific cell line may be resistant to the effects of this compound.1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration. 3. Check drug stability: Refer to the manufacturer's data sheet for stability information. Consider making fresh solutions for each experiment. 4. Test a different cell line: If possible, try a cell line known to be responsive to AMPK activators.
High variability between replicates. 1. Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment can lead to variable results. 2. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation. 3. Inconsistent drug addition: Pipetting errors can lead to variations in the final drug concentration.1. Ensure accurate cell counting and seeding: Use a hemocytometer or automated cell counter for precise cell quantification. 2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent addition of this compound to each well.
Unexpected increase in cell proliferation or signaling pathway activation. 1. Off-target effects: this compound may have off-target effects at the concentration used. 2. Cellular context-dependent response: The effect of AMPK activation can be highly dependent on the cell type and its metabolic state.1. Lower the concentration of this compound: A lower concentration may be more specific for AMPK activation. 2. Confirm AMPK activation: Use Western blotting to check the phosphorylation status of AMPK and its downstream targets (e.g., ACC). 3. Consult the literature: Research the known effects of AMPK activation in your specific cell model.
Cell death is too high, even at low concentrations. 1. High sensitivity of the cell line: The cell line may be particularly sensitive to this compound. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used.1. Perform a more granular dose-response experiment: Use a wider range of lower concentrations to find a non-toxic effective dose. 2. Test a lower concentration of the vehicle: Ensure the final concentration of the solvent is not exceeding the recommended limit for your cell line (typically <0.1% for DMSO).

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound

This protocol outlines a time-course experiment to determine the optimal incubation duration for this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a working solution of this compound in complete culture medium at the desired final concentration (determined from a prior dose-response experiment). Include a vehicle control (medium with the same concentration of DMSO).

  • Treatment: Remove the old medium from the wells and add the this compound-containing medium or the vehicle control medium to the respective wells.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the results to the vehicle control at each time point and plot cell viability against incubation time. The optimal incubation time will be the point at which the desired effect is observed without excessive cell death.

Protocol 2: Western Blot Analysis of AMPK Pathway Activation

This protocol describes how to confirm this compound-mediated activation of the AMPK signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the optimal concentration and for the optimal incubation time determined previously. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation. An increase in the ratio of phosphorylated AMPK to total AMPK and phosphorylated ACC to total ACC will confirm the activation of the pathway.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation Time-Course cluster_analysis Analysis start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells overnight Incubate Overnight seed_cells->overnight prep_drug Prepare this compound Dilutions overnight->prep_drug add_drug Add this compound to Cells prep_drug->add_drug t1 Time Point 1 (e.g., 6h) add_drug->t1 t2 Time Point 2 (e.g., 12h) add_drug->t2 t3 Time Point 3 (e.g., 24h) add_drug->t3 t4 Time Point 4 (e.g., 48h) add_drug->t4 t5 Time Point 5 (e.g., 72h) add_drug->t5 assay Perform Downstream Assay (e.g., Viability, Western Blot) t1->assay t2->assay t3->assay t4->assay t5->assay analyze Analyze Data assay->analyze end Determine Optimal Time analyze->end

Caption: Experimental workflow for optimizing this compound incubation time.

ampk_pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inactivates ACC ACC AMPK->ACC Inactivates ULK1 ULK1 AMPK->ULK1 Activates PFKFB PFKFB AMPK->PFKFB Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Inhibits Lipid_Synth Lipid Synthesis ACC->Lipid_Synth Inhibits Autophagy Autophagy ULK1->Autophagy Promotes Glycolysis Glycolysis PFKFB->Glycolysis Promotes

Caption: Simplified signaling pathway of this compound via AMPK activation.

References

How to control for batch variability of Ampkinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampkinone, a novel activator of AMP-activated protein kinase (AMPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot potential issues, with a particular focus on controlling for batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4][5] this compound allosterically activates AMPK, leading to the phosphorylation of its downstream targets. This activation helps to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Q2: What are the common causes of batch-to-batch variability with small molecules like this compound?

Batch-to-batch variability in small molecules can arise from several factors during synthesis and purification. These can include minor differences in impurity profiles, polymorphic forms, or the presence of residual solvents. Even subtle variations can impact the compound's solubility, stability, and ultimately its biological activity in sensitive assays.

Q3: How can I be sure that the this compound I received is of high quality?

Each batch of this compound is shipped with a Certificate of Analysis (CoA) that provides detailed information on its purity and identity. Key quality control parameters are summarized in the table below. We recommend performing your own quality control checks upon receiving a new batch.

ParameterMethodSpecification
Identity ¹H-NMR, LC-MSConforms to structure
Purity HPLC≥98%
Solubility Visually in DMSO≥10 mM
Residual Solvents GC-MS≤0.5%

Q4: I'm seeing different IC50/EC50 values with a new batch of this compound. What should I do?

Inconsistent IC50 or EC50 values are a common indicator of batch variability or experimental inconsistencies. First, confirm that your experimental setup is consistent, including cell passage number, reagent concentrations, and incubation times. If the experimental setup is consistent, we recommend performing a side-by-side comparison of the new batch with a previously validated batch using a standardized protocol.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Potential Cause: Variability in compound solubility or stability.

    • Troubleshooting Step: Always prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles. Visually inspect the solution for any precipitation before use.

  • Potential Cause: Inconsistent cell health or density.

    • Troubleshooting Step: Ensure cells are in the logarithmic growth phase and are plated at a consistent density for each experiment.

  • Potential Cause: Pipetting inaccuracies.

    • Troubleshooting Step: Use calibrated pipettes and consider preparing a master mix of reagents to minimize pipetting errors.

Issue 2: High background signal in my kinase assay.

  • Potential Cause: this compound is interfering with the assay detection method.

    • Troubleshooting Step: Run a control experiment with this compound in the assay buffer without the enzyme to check for any intrinsic fluorescence or quenching properties of the compound.

  • Potential Cause: Contamination of reagents.

    • Troubleshooting Step: Use fresh, high-purity reagents, especially ATP and the kinase substrate.

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch

This protocol outlines the steps to validate the potency of a new batch of this compound.

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the new batch and a previously validated batch of this compound in anhydrous DMSO.

  • Serial Dilution: Perform a serial dilution of both stock solutions to create a concentration range that will generate a full dose-response curve.

  • Cell-Based Assay:

    • Seed cells (e.g., HeLa or C2C12) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the serially diluted this compound from both batches for a specified time (e.g., 1 hour).

    • Lyse the cells and perform a Western blot to detect the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Ser79.

  • Data Analysis: Quantify the band intensities and plot the dose-response curves for both batches. The EC50 values should be within an acceptable range (e.g., ± 2-fold).

Protocol 2: In Vitro AMPK Kinase Assay

This protocol measures the direct effect of this compound on AMPK activity.

  • Reagents: Recombinant active AMPK enzyme, a fluorescently labeled peptide substrate (e.g., SAMS peptide), and ATP.

  • Assay Procedure:

    • In a 384-well plate, add the recombinant AMPK enzyme.

    • Add serially diluted this compound or a vehicle control.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the EC50 value for this compound.

Visualizing Pathways and Workflows

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK P CAMKK2 CaMKKβ CAMKK2->AMPK P AMP_ATP ↑ AMP/ATP Ratio AMP_ATP->LKB1 Calcium ↑ Ca²⁺ Calcium->CAMKK2 Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activates This compound This compound This compound->AMPK Activates

Caption: Simplified AMPK signaling pathway.

QC_Workflow cluster_receiving Batch Receipt cluster_validation Internal Validation cluster_decision Decision cluster_outcome Outcome Receive Receive New Batch of this compound CoA Review CoA Receive->CoA Potency Potency Assay (vs. Reference Batch) CoA->Potency Purity Purity Check (e.g., HPLC) CoA->Purity Decision Meets Specs? Potency->Decision Purity->Decision Accept Accept for Use Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for new batch validation.

References

Best practices for storing and handling Ampkinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for storing, handling, and utilizing Ampkinone in your research. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It functions as an indirect activator of AMPK. The activation of AMPK by this compound is dependent on the upstream kinase, Liver Kinase B1 (LKB1). By activating AMPK, this compound can stimulate various metabolic processes, including glucose uptake in muscle cells.

Q2: How should I store this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are summarized in the table below.

Q3: How do I reconstitute and prepare this compound for in vitro and in vivo experiments?

A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, a common formulation involves first dissolving this compound in DMSO, followed by dilution with a vehicle such as polyethylene (B3416737) glycol (PEG400). It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution after preparation. If you observe precipitation during preparation, gentle heating and/or sonication can aid in dissolution.

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has been demonstrated to stimulate the phosphorylation of AMPK in various cell lines. Notably, it has been shown to enhance glucose uptake in L6 muscle cells.

Q5: What are the known downstream effects of this compound treatment?

A5: this compound-mediated AMPK activation leads to several downstream metabolic effects. In addition to increased glucose uptake, it has been shown in diet-induced obese mice to reduce total body weight and overall fat mass. Histological analysis has also indicated that this compound can improve metabolic abnormalities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low AMPK activation (as measured by p-AMPK levels) 1. Incorrect storage or handling of this compound: Compound may have degraded. 2. Cell line suitability: The cell line may lack LKB1, which is required for this compound's activity. 3. Suboptimal concentration or incubation time: The concentration of this compound or the duration of treatment may be insufficient. 4. Issues with Western blot protocol: Problems with antibody quality, buffer composition, or transfer efficiency.1. Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions. 2. Verify the LKB1 status of your cell line. If LKB1-deficient, consider using a different cell line or a direct AMPK activator. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. 4. Optimize your Western blot protocol. Use a validated p-AMPK antibody and ensure all reagents are fresh. Include positive and negative controls.
High background in Western blot for p-AMPK 1. Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The membrane may not be adequately blocked. 3. Contamination: Buffers or equipment may be contaminated.1. Use a highly specific and validated p-AMPK antibody. Consider trying a different antibody if the problem persists. 2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 3. Use fresh, filtered buffers and ensure clean equipment.
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Inconsistent preparation of this compound solution: Variations in solvent, concentration, or storage of working solutions. 3. Pipetting errors: Inaccurate dispensing of reagents.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh working solutions of this compound for each experiment from a well-maintained stock. 3. Use calibrated pipettes and ensure proper pipetting technique.
Unexpected off-target effects 1. Indirect mechanism of action: As an indirect activator, this compound may have effects independent of AMPK.1. Include appropriate controls in your experiments, such as an AMPK inhibitor (e.g., Compound C) or cells with AMPK knocked down/out, to confirm that the observed effects are indeed AMPK-dependent.

Data Presentation

Table 1: Storage Recommendations for this compound

Form Storage Temperature Duration
Solid Powder-20°C3 years
4°C2 years
Stock Solution in DMSO-80°C2 years
-20°C1 year

Table 2: In Vitro Efficacy of this compound

Parameter Cell Line Value Effect
EC50L6 muscle cells4.3 µMFunctional activation of AMPK (phosphorylation at Thr172)
Glucose UptakeL6 muscle cells3.2-fold increaseEnhancement of glucose uptake

Experimental Protocols

Protocol 1: In Vitro AMPK Activation Assay using Western Blot

Objective: To determine the effect of this compound on the phosphorylation of AMPK at Threonine 172 (Thr172) in cultured cells.

Materials:

  • This compound (CAS: 1233082-79-5)

  • DMSO (for stock solution)

  • Cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)

  • Primary antibody: Rabbit anti-total-AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

  • SDS-PAGE gels and running buffer

  • Transfer buffer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.

Protocol 2: In Vivo Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of this compound on body weight, fat mass, and metabolic parameters in a mouse model of obesity.

Materials:

  • This compound

  • Vehicle (e.g., polyethylene glycol - PEG400)

  • Diet-induced obese (DIO) mice

  • Standard laboratory equipment for animal studies

Procedure:

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet for a specified period to induce obesity.

  • This compound Formulation: Prepare a solution of this compound in the chosen vehicle (e.g., PEG400).

  • Dosing: Administer this compound or vehicle to the DIO mice via a suitable route (e.g., subcutaneous injection) at a specified dose (e.g., 10 mg/kg body weight per day) for the duration of the study (e.g., 30 days).

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., every 3 days).

    • Perform metabolic tests such as an insulin (B600854) tolerance test (ITT) at the end of the study.

  • Tissue Collection and Analysis:

    • At the end of the study, sacrifice the animals and collect tissues such as liver and adipose tissue.

    • Measure liver weight and fat mass.

    • Perform histological analysis (e.g., H&E and Oil Red O staining) on tissue sections to assess lipid accumulation.

Mandatory Visualizations

Ampkinone_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Effects This compound This compound LKB1 LKB1 This compound->LKB1 Indirect Activation AMPK AMPKα (inactive) LKB1->AMPK Phosphorylation pAMPK p-AMPKα (Thr172) (active) Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Reduced_Lipogenesis Reduced Lipogenesis pAMPK->Reduced_Lipogenesis

Caption: this compound indirectly activates LKB1, leading to the phosphorylation and activation of AMPK, which in turn promotes beneficial metabolic effects.

Experimental_Workflow_AMPK_Activation start Seed Cells treat Treat with this compound (or Vehicle Control) start->treat lyse Lyse Cells & Quantify Protein treat->lyse wb Western Blot for p-AMPK & Total AMPK lyse->wb analyze Analyze Data (Normalize p-AMPK/Total AMPK) wb->analyze end Results analyze->end

Caption: A typical experimental workflow for assessing this compound-induced AMPK activation in cultured cells.

Validation & Comparative

A Comparative Guide to Ampkinone and Metformin: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Ampkinone and Metformin, two compounds that modulate cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). While both agents have demonstrated potential in the context of metabolic diseases, they exhibit distinct mechanisms of action and have been characterized in different stages of research. This document aims to objectively present the available experimental data to inform further research and drug development efforts.

Executive Summary

Metformin is a long-established first-line therapy for type 2 diabetes with a complex and still debated mechanism of action that includes both AMP-activated protein kinase (AMPK)-dependent and independent pathways. It primarily acts on the liver to reduce glucose production. This compound, a more recent discovery, is a direct activator of AMPK. Preclinical data suggests its potential in enhancing glucose uptake and improving insulin (B600854) sensitivity. To date, no head-to-head comparative studies assessing the efficacy of this compound and Metformin have been identified in the public domain. This guide therefore focuses on a parallel comparison of their individual mechanisms and reported preclinical effects.

Data Presentation

The following tables summarize the key quantitative data available for this compound and Metformin from preclinical studies.

Table 1: In Vitro Efficacy of this compound and Metformin

ParameterThis compoundMetformin
Mechanism of Action Direct activator of AMP-activated protein kinase (AMPK)Primarily inhibits mitochondrial respiratory chain complex I, leading to an increase in the AMP:ATP ratio and subsequent indirect activation of AMPK. Also exhibits AMPK-independent effects.
AMPK Activation Stimulates phosphorylation of AMPK at Thr172Indirectly activates AMPK
EC50 for AMPK Activation 4.3 µM in L6 muscle cellsNot applicable (indirect activator)
Effect on Glucose Uptake 3.2-fold increase in L6 muscle cellsStimulates glucose uptake in skeletal muscle and other tissues

Table 2: In Vivo Efficacy of this compound and Metformin in Rodent Models

ParameterThis compoundMetformin
Animal Model Diet-induced obese miceVarious models of obesity and diabetes (e.g., diet-induced obese mice, db/db mice)
Dosage 10 mg/kg200 mg/kg daily by oral gavage for 6 weeks (example protocol)
Effect on Hepatic AMPK Upregulated activityActivates AMPK
Effect on Muscle AMPK Upregulated activityActivates AMPK
Effect on Insulin Sensitivity EnhancedImproves insulin sensitivity
Effect on Adipose Tissue Increased oxidationReduces visceral fat
Effect on Glucose Homeostasis Improves glucose toleranceLowers blood glucose levels

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

cluster_this compound This compound Signaling Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation

Caption: this compound directly activates LKB1, leading to AMPK phosphorylation and downstream metabolic effects.

cluster_Metformin Metformin Signaling Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK_indirect AMPK AMP_ATP_Ratio->AMPK_indirect activates Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK_indirect->Gluconeogenesis InsulinSensitivity Improved Insulin Sensitivity AMPK_indirect->InsulinSensitivity

Caption: Metformin indirectly activates AMPK by inhibiting mitochondrial complex I.

Experimental Workflows

cluster_InVivo In Vivo Efficacy Study Workflow start Diet-Induced Obese Mice treatment Administer this compound (10 mg/kg) or Metformin (e.g., 200 mg/kg) start->treatment monitoring Monitor Body Weight, Food Intake, and Glucose Levels treatment->monitoring gtt Perform Glucose Tolerance Test (GTT) monitoring->gtt itt Perform Insulin Tolerance Test (ITT) monitoring->itt tissue_collection Collect Liver, Muscle, and Adipose Tissue gtt->tissue_collection itt->tissue_collection analysis Analyze AMPK Activity, Gene Expression, and Metabolites tissue_collection->analysis end Comparative Efficacy Assessment analysis->end

Caption: A typical workflow for assessing the in vivo efficacy of metabolic drugs in mice.

cluster_InVitro In Vitro Glucose Uptake Assay Workflow start Culture L6 Muscle Cells treatment Treat cells with this compound or Metformin start->treatment incubation Incubate with 2-deoxy-[3H]glucose treatment->incubation lysis Lyse cells incubation->lysis scintillation Measure radioactivity by liquid scintillation counting lysis->scintillation normalization Normalize to protein concentration scintillation->normalization end Quantify Glucose Uptake normalization->end

Caption: A standard protocol for measuring glucose uptake in cultured muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Study in Diet-Induced Obese Mice
  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.

  • Drug Administration: Mice are randomly assigned to treatment groups. This compound is administered, for example, at a dose of 10 mg/kg body weight, typically via oral gavage, once daily. Metformin can be administered similarly, with doses around 200-300 mg/kg being common in mouse studies. A vehicle control group receives the same volume of the vehicle (e.g., saline or a specific solvent).

  • Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured from tail vein blood samples using a glucometer.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After an overnight fast, mice are given an oral gavage of glucose (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

    • ITT: After a shorter fast (e.g., 4-6 hours), mice are given an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tissues such as the liver, skeletal muscle, and adipose tissue are collected and snap-frozen in liquid nitrogen. These tissues are then used for:

    • Western Blotting: To measure the phosphorylation status of AMPK (p-AMPK/total AMPK) and other signaling proteins.

    • Quantitative PCR (qPCR): To analyze the expression of genes involved in glucose and lipid metabolism.

    • Enzyme Activity Assays: To measure the activity of AMPK and other relevant enzymes.

In Vitro Glucose Uptake Assay
  • Cell Culture: L6 myoblasts are cultured in a suitable growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a low-serum differentiation medium for several days.

  • Treatment: Differentiated L6 myotubes are treated with varying concentrations of this compound or Metformin for a specified period (e.g., 1-24 hours). A vehicle control is also included.

  • Glucose Uptake Measurement:

    • Cells are washed with a glucose-free buffer.

    • Cells are then incubated with a buffer containing a radiolabeled glucose analog, typically 2-deoxy-[³H]glucose, for a short period (e.g., 5-10 minutes).

    • The uptake is stopped by washing the cells with ice-cold buffer.

    • Cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Normalization: The radioactivity counts are normalized to the total protein content of each well, which is determined using a standard protein assay (e.g., BCA assay).

Conclusion

This compound and Metformin both demonstrate the ability to activate AMPK and improve metabolic parameters in preclinical models. This compound appears to be a direct activator of this kinase, while Metformin's action is more complex and indirect. The lack of direct comparative studies makes it challenging to definitively assess their relative efficacy. Future research should include head-to-head comparisons in standardized preclinical models to better understand their therapeutic potential and differentiate their pharmacological profiles. Such studies will be crucial for guiding the clinical development of novel AMPK activators like this compound.

Ampkinone versus A-769662: a comparative study of AMPK activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent AMP-activated protein kinase (AMPK) activators: Ampkinone and A-769662. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tool for their specific needs in metabolic disease research and drug discovery.

At a Glance: Key Differences

FeatureThis compoundA-769662
Mechanism of Action Indirect AMPK ActivatorDirect AMPK Activator
Molecular Target Upstream of AMPK (requires LKB1)Allosteric site on the AMPK complex
Reported Potency Effective concentrations in the micromolar rangeEC50 ~0.8 µM (cell-free assay)
Key Cellular Effects Increases AMPK phosphorylation, enhances glucose uptake in muscle cells.[1]Potently activates AMPK, inhibits fatty acid synthesis, may have off-target effects on glucose uptake.[2][3][4][5]

Mechanism of Action: A Tale of Two Pathways

The most fundamental difference between this compound and A-769662 lies in their mechanism of activating AMPK.

This compound is an indirect activator of AMPK. Its function is dependent on the presence of the upstream liver kinase B1 (LKB1). It is believed that this compound modulates cellular processes that lead to an increase in the AMP:ATP ratio, which in turn triggers LKB1 to phosphorylate and activate AMPK at threonine 172 on the α-subunit.

A-769662 , in contrast, is a direct activator of AMPK. It exerts its effect by binding to an allosteric site on the AMPK complex itself, specifically involving the β1 subunit. This binding mimics the effects of AMP, causing a conformational change that both allosterically activates the enzyme and inhibits its dephosphorylation, thereby locking it in an active state.

cluster_0 This compound (Indirect Activation) cluster_1 A-769662 (Direct Activation) This compound This compound Upstream Signaling Upstream Signaling This compound->Upstream Signaling LKB1 LKB1 Upstream Signaling->LKB1 AMPK_inactive_A AMPK (inactive) LKB1->AMPK_inactive_A Phosphorylation AMPK_active_A p-AMPK (active) AMPK_inactive_A->AMPK_active_A A-769662 A-769662 AMPK_inactive_B AMPK (inactive) A-769662->AMPK_inactive_B Allosteric Binding AMPK_active_B AMPK (active) AMPK_inactive_B->AMPK_active_B

Figure 1. Mechanisms of Action

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and A-769662. Direct comparative studies are limited, and thus data is compiled from individual research publications.

Table 1: In Vitro AMPK Activation

CompoundAssay TypeEC50 / Effective ConcentrationSource Organism/Cell LineReference
This compound Western Blot (p-AMPK)Not Reported (Effective at 10-50 µM)C2C12 myotubes, L6 myotubesOh, S., et al. (2010)
A-769662 Cell-free kinase assay~0.8 µMPurified rat liver AMPKCool, B., et al. (2006)

Table 2: Downstream Cellular Effects

CompoundEffect MeasuredIC50 / Effective ConcentrationCell LineReference
This compound Glucose UptakeNot Reported (Significant increase at 50 µM)L6 myotubesOh, S., et al. (2010)
A-769662 Fatty Acid Synthesis Inhibition~3.2 µMPrimary rat hepatocytesCool, B., et al. (2006)
A-769662 ACC PhosphorylationIncreased phosphorylation at 100 µML6 myotubesJensen, T. E., et al. (2008)
A-769662 Glucose UptakeInhibition of insulin-stimulated uptakePrimary rat and human adipocytesKjøbsted, R., et al. (2021)

Off-Target Effects

An important consideration in the use of small molecule activators is their potential for off-target effects.

A-769662 has been reported to have AMPK-independent effects. Notably, some studies have shown that it can inhibit glucose uptake in certain cell types, an effect contrary to the expected outcome of AMPK activation. Additionally, at higher concentrations, it has been shown to inhibit the Na+/K+-ATPase.

For This compound , there is currently limited publicly available data on its off-target effects. As an indirect activator, its specificity will largely depend on the upstream pathways it modulates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and A-769662.

In Vitro AMPK Kinase Assay (for Direct Activators)

This assay measures the direct effect of a compound on the enzymatic activity of purified AMPK.

Start Start Prepare Reaction Mix Prepare reaction mix: - Purified AMPK enzyme - SAMS peptide substrate - [γ-32P]ATP - Assay buffer Start->Prepare Reaction Mix Add Compound Add test compound (e.g., A-769662) or vehicle control Prepare Reaction Mix->Add Compound Incubate Incubate at 30°C Add Compound->Incubate Stop Reaction Spot reaction mixture onto phosphocellulose paper Incubate->Stop Reaction Wash Wash paper to remove unincorporated [γ-32P]ATP Stop Reaction->Wash Quantify Quantify incorporated 32P (scintillation counting) Wash->Quantify End End Quantify->End Start Start Cell Culture Culture cells to confluence (e.g., L6 myotubes) Start->Cell Culture Starve Cells Serum-starve cells Cell Culture->Starve Cells Treat with Activator Treat with this compound, A-769662, or vehicle Starve Cells->Treat with Activator Add Radiolabeled Glucose Add 2-deoxy-[3H]glucose Treat with Activator->Add Radiolabeled Glucose Incubate Incubate for a short period Add Radiolabeled Glucose->Incubate Wash Wash with ice-cold PBS to remove extracellular glucose Incubate->Wash Lyse Cells Lyse cells Wash->Lyse Cells Quantify Measure intracellular radioactivity (scintillation counting) Lyse Cells->Quantify End End Quantify->End

References

Validating Ampkinone's Mechanism of Action: A Comparative Guide to AMPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a novel compound is a critical step. This guide provides a comprehensive framework for validating the AMPK-dependent effects of Ampkinone, a known indirect activator of AMP-activated protein kinase (AMPK), through the strategic use of AMPK inhibitors.

This compound has been identified as an indirect activator of AMPK, stimulating its phosphorylation in a manner dependent on the upstream kinase LKB1. This activation leads to increased glucose uptake in muscle cells, highlighting its therapeutic potential. To definitively attribute the observed cellular effects of this compound to its activation of AMPK, it is essential to demonstrate that these effects are reversed or attenuated by a specific AMPK inhibitor. This guide compares several commonly used AMPK inhibitors and provides a detailed experimental protocol for the validation of this compound's mechanism of action.

Comparison of AMPK Inhibitors

The selection of an appropriate AMPK inhibitor is crucial for obtaining clear and interpretable results. The ideal inhibitor should be potent, selective, and well-characterized. Below is a comparison of commonly used AMPK inhibitors.

InhibitorMechanism of ActionPotencyKey Considerations
Compound C (Dorsomorphin) ATP-competitive inhibitor of the AMPK catalytic α-subunit.[1][2]Kᵢ = 109 nM[1][3]Widely used, but known to have significant off-target effects, most notably inhibition of BMP type I receptors (ALK2, ALK3, ALK6).[2] Caution is advised in interpreting results, as some effects may be AMPK-independent.
BAY-3827 Potent and selective ATP-competitive inhibitor of AMPK.IC₅₀ = 1.4 nM (at 10 µM ATP), 15 nM (at 2 mM ATP)Exhibits high selectivity for AMPK over a large panel of other kinases, making it a more precise tool than Compound C for delineating AMPK-specific functions.
STO-609 Selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK.Kᵢ = 80 ng/mL (CaMKKα), 15 ng/mL (CaMKKβ)Acts on an upstream activator of AMPK, providing an alternative mechanism of inhibition. However, it can have AMPK-independent effects by inhibiting other CaMKK downstream targets.
SBI-0206965 Direct, ATP-competitive inhibitor of AMPK.More potent and selective than Compound C.A newer inhibitor with a more favorable selectivity profile compared to Compound C, offering a better alternative for specific AMPK inhibition.

Signaling Pathway and Experimental Design

To validate that this compound's effects are mediated through AMPK, a co-treatment experiment with an AMPK inhibitor is the gold standard. The rationale is that if this compound's activity is truly AMPK-dependent, its effects will be blocked by the inhibitor.

AMPK_Pathway cluster_AMPK cluster_ACC This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC phosphorylates Inhibitor AMPK Inhibitor (e.g., BAY-3827) Inhibitor->pAMPK inhibits pACC p-ACC (Inactive) Downstream Downstream Metabolic Effects (e.g., Glucose Uptake) pACC->Downstream leads to

Figure 1: this compound signaling pathway and inhibitor action.

The experimental workflow involves treating cells with this compound in the presence or absence of a selective AMPK inhibitor and then assessing the phosphorylation status of AMPK and its downstream targets, as well as relevant functional outcomes.

Experimental_Workflow start Seed Cells treatment Treat with: 1. Vehicle Control 2. This compound 3. AMPK Inhibitor 4. This compound + AMPK Inhibitor start->treatment incubation Incubate for Specified Time treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis analysis Analysis lysis->analysis western Western Blot for: p-AMPK (Thr172) Total AMPK p-ACC (Ser79) Total ACC analysis->western functional Functional Assay (e.g., Glucose Uptake) analysis->functional results Data Analysis and Interpretation western->results functional->results

Figure 2: Experimental workflow for mechanism validation.

Experimental Protocol: Validation of this compound's AMPK-Dependent Activity

This protocol outlines a typical experiment to validate the mechanism of action of this compound using an AMPK inhibitor in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture an appropriate cell line (e.g., L6 muscle cells, HepG2 hepatocytes) in the recommended growth medium.

  • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

2. Compound Preparation:

  • Prepare stock solutions of this compound and the selected AMPK inhibitor (e.g., BAY-3827) in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solutions to the final working concentrations in the cell culture medium. This compound has a reported EC₅₀ of 4.3 µM for AMPK phosphorylation in L6 cells. A concentration range around this value should be tested. The inhibitor concentration should be chosen based on its IC₅₀ and selectivity profile.

3. Treatment:

  • Aspirate the growth medium from the cells and replace it with a medium containing the test compounds.

  • Set up the following treatment groups:

    • Vehicle control (e.g., DMSO)

    • This compound alone

    • AMPK inhibitor alone

    • This compound + AMPK inhibitor (pre-incubate with the inhibitor for 30-60 minutes before adding this compound)

  • Incubate the cells for a predetermined time (e.g., 1-24 hours), depending on the specific endpoint being measured.

4. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Incubate the membrane with primary antibodies specific for:

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-ACC (Ser79)

    • Total ACC

    • A loading control (e.g., β-actin or GAPDH)

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

6. Functional Assays:

  • In parallel with the Western blot analysis, perform a relevant functional assay to assess the downstream consequences of AMPK activation. For example, a glucose uptake assay can be performed using a fluorescent glucose analog (e.g., 2-NBDG).

7. Data Analysis and Interpretation:

  • Compare the levels of phosphorylated AMPK and ACC across the different treatment groups.

  • A successful validation will show that this compound treatment increases the phosphorylation of AMPK and ACC, and this increase is significantly reduced or abolished in the presence of the AMPK inhibitor.

  • Similarly, the functional effect of this compound (e.g., increased glucose uptake) should be reversed by the AMPK inhibitor.

By following this comparative guide and detailed experimental protocol, researchers can confidently and accurately validate the AMPK-dependent mechanism of action of this compound, strengthening the foundation for its further development as a therapeutic agent.

References

Cross-Validation of AMPK Activator Effects in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of several small molecule activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Given the apparent non-existence of a compound named "Ampkinone" in publicly available scientific literature, this guide focuses on well-characterized and frequently studied AMPK activators. The data presented herein is compiled from multiple studies to offer a cross-validated perspective on their anti-proliferative and pro-apoptotic effects across various cancer cell lines.

Introduction to AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and cell growth.[1][2] When activated by low cellular energy levels (high AMP:ATP ratio), AMPK phosphorylates a multitude of downstream targets to inhibit anabolic pathways (e.g., protein and lipid synthesis) and promote catabolic processes (e.g., fatty acid oxidation and glycolysis) to restore energy balance.[3][4] This gatekeeper role has made AMPK an attractive therapeutic target for metabolic diseases and cancer.[3]

AMPK activators can be broadly categorized into two classes:

  • Indirect Activators: These compounds, such as metformin (B114582) and phenformin, increase the cellular AMP:ATP ratio, often by inhibiting the mitochondrial respiratory chain.

  • Direct Activators: These molecules, like A-769662 and salicylate (B1505791), bind directly to the AMPK complex to allosterically activate the enzyme.

This guide will compare the effects of prominent indirect (Metformin, Phenformin) and direct (A-769662, Salicylate) AMPK activators.

Comparative Analysis of Anti-Proliferative Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various AMPK activators in different cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells and are a key measure of a compound's potency.

CompoundClassCell LineCancer TypeIC50 (mM)Reference
Phenformin Indirect ActivatorMCF7Breast Cancer1.184 ± 0.045
ZR-75-1Breast Cancer0.665 ± 0.007
MDA-MB-231Breast Cancer2.347 ± 0.010
SUM1315Breast Cancer1.885 ± 0.015
SKOV3Ovarian Cancer0.9
IGROV-1Ovarian Cancer0.8
HeyOvarian Cancer1.75
Metformin Indirect ActivatorMCF-7Breast Cancer5 - 30 (effective range)
LNCaPProstate Cancer5 - 30 (effective range)
A549Lung Cancer5 - 30 (effective range)
A-769662 Direct ActivatorPrimary rat hepatocytesN/A (fatty acid synthesis inhibition)0.0032
MEF cellsN/A (proteasomal inhibition)0.062
Salicylate Direct ActivatorProstate and Lung Cancer Cell LinesProstate, Lung0.25 - 1.0 (effective range)

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary signaling pathway modulated by these compounds and a general workflow for their in vitro evaluation.

AMPK_Pathway Metformin Metformin / Phenformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits A769662 A-769662 / Salicylate AMPK AMPK A769662->AMPK Directly Activates AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMP_ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibits

Caption: Simplified AMPK signaling pathway activated by indirect and direct agonists.

Experimental_Workflow Cell_Culture 1. Cell Line Seeding (e.g., MCF-7, A549) Treatment 2. Treatment with AMPK Activators Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT / Resazurin) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V / Caspase) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot (p-AMPK, p-ACC) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating AMPK activators in vitro.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the AMPK activators and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for AMPK Activation

This protocol is used to detect the phosphorylation of AMPK, a direct indicator of its activation.

  • Cell Lysis: After treatment with AMPK activators, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of phosphorylated AMPK to total AMPK indicates the level of activation.

Conclusion

The presented data demonstrates that both direct and indirect AMPK activators exhibit anti-proliferative effects across a range of cancer cell lines. However, the potency of these compounds, as indicated by their IC50 values, can vary significantly depending on the specific compound and the genetic background of the cell line. This highlights the importance of cross-validating the effects of any novel compound in multiple, well-characterized cell lines to understand its therapeutic potential and mechanism of action. The provided protocols offer a standardized framework for conducting such comparative studies.

References

A Comparative Analysis of Ampkinone and AICAR: Downstream Signaling and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used AMP-activated protein kinase (AMPK) activators: Ampkinone (often referred to as A-769662) and AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). We will delve into their distinct mechanisms of action, downstream signaling cascades, and resulting cellular and metabolic effects, supported by quantitative experimental data. This objective comparison aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs in studying AMPK signaling and its therapeutic potential.

Introduction to AMPK Activators

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2] Its activation triggers a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore cellular ATP levels.[1][2] This pivotal role has made AMPK a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[3] this compound and AICAR are two pharmacological agents commonly used to activate AMPK, but they do so through different mechanisms, leading to both overlapping and distinct downstream consequences.

Mechanism of AMPK Activation

AICAR is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP). ZMP is an AMP analog and allosterically activates AMPK by binding to the γ-subunit, mimicking the effect of AMP. This binding also protects AMPK from dephosphorylation at Threonine 172 (Thr172) on the catalytic α-subunit, a key event for its activation.

This compound (A-769662) , in contrast, is a direct, allosteric activator of AMPK that does not mimic AMP. It binds to a site on the AMPK β1 subunit, causing a conformational change that leads to potent activation. Similar to AICAR, this compound also inhibits the dephosphorylation of Thr172.

Quantitative Comparison of AMPK Activation and Downstream Signaling

The following tables summarize quantitative data from studies comparing the effects of this compound (A-769662) and AICAR on AMPK activation and the phosphorylation of its key downstream targets.

Table 1: Potency of AMPK Activation

CompoundEC50 for AMPK ActivationCell/SystemReference
This compound (A-769662)0.8 µMCell-free assay
AICARIC50 = 1 mM (for clonogenic survival)PC3 cells

Table 2: Comparative Effects on Downstream Target Phosphorylation

Downstream TargetFold Change (this compound)Fold Change (AICAR)Cell LineExperimental ConditionsReference
p-AMPK (Thr172)Synergistic increase with AICARSynergistic increase with A-769662Primary hepatocytes1 µM A-769662 + varying AICAR
p-ACC (Ser79)Increased phosphorylationIncreased phosphorylationMDA-MB-231 cells100 µM A-769662 or 500 µM AICAR for 24h
p-Raptor (Ser792)Increased phosphorylationIncreased phosphorylationWild-type MEFs1h treatment

Downstream Signaling Pathways

The activation of AMPK by this compound and AICAR initiates a cascade of downstream signaling events that regulate various cellular processes.

This compound Signaling Pathway

Ampkinone_Signaling This compound This compound (A-769662) AMPK AMPK This compound->AMPK Direct Allosteric Activation ACC ACC AMPK->ACC Phosphorylation (Inhibition) mTORC1 mTORC1 AMPK->mTORC1 Inhibition GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Stimulation FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation Increased ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Decreased

Caption: Downstream signaling of this compound via direct AMPK activation.

AICAR Signaling Pathway

AICAR_Signaling AICAR AICAR ZMP ZMP (AMP analog) AICAR->ZMP Phosphorylation AMPK_independent AMPK-Independent Effects AICAR->AMPK_independent AMPK AMPK ZMP->AMPK Allosteric Activation ACC ACC AMPK->ACC Phosphorylation (Inhibition) mTORC1 mTORC1 AMPK->mTORC1 Inhibition GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Stimulation FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation Increased ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Decreased

Caption: AICAR signaling through ZMP-mediated AMPK activation and AMPK-independent pathways.

Comparative Effects on Cellular Processes

Table 3: Effects on Glucose Uptake and Fatty Acid Oxidation

Cellular ProcessEffect of this compoundEffect of AICAROrgan/Cell TypeReference
Glucose UptakeIncreasedIncreased (4.9-fold in white muscle)Skeletal muscle
Fatty Acid OxidationIncreasedIncreased (2.4-fold in white muscle)Skeletal muscle

It is important to note that while both compounds generally promote glucose uptake and fatty acid oxidation, the magnitude of these effects can vary depending on the specific cell type and experimental conditions.

AMPK-Independent Effects of AICAR

A crucial distinction between the two activators is that AICAR has been shown to exert several effects independently of AMPK. These off-target effects are an important consideration when interpreting experimental results. For instance, AICAR has been found to inhibit T-cell activation and cytokine production in an AMPK-independent manner, potentially through the mTOR signaling pathway.

Experimental Protocols

Western Blot Analysis of AMPK and Downstream Target Phosphorylation

This protocol is a generalized procedure for assessing the phosphorylation status of AMPK and its substrates.

Western_Blot_Workflow A Cell Treatment with This compound or AICAR B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-AMPK, p-ACC) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound, AICAR, or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of AMPK, ACC, or other targets of interest overnight at 4°C. Typical dilutions range from 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Kinase Assay (Cell-Free)

This assay directly measures the enzymatic activity of purified AMPK.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant AMPK, a specific peptide substrate (e.g., SAMS peptide), and the kinase assay buffer.

  • Compound Addition: Add varying concentrations of this compound or AICAR (as ZMP).

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Measure the amount of ADP produced, which is proportional to the kinase activity, using a commercial kit such as ADP-Glo™.

Conclusion

Both this compound and AICAR are valuable tools for activating AMPK and studying its downstream effects. This compound (A-769662) offers a more direct and potent activation of AMPK with fewer known off-target effects, making it a preferred choice for studies aiming to specifically dissect AMPK-dependent pathways. AICAR, while widely used, requires metabolic conversion to ZMP and can exhibit AMPK-independent effects, which necessitates careful experimental design and the use of appropriate controls, such as AMPK-null cells, to validate the specificity of the observed outcomes. The choice between these two activators should be guided by the specific research question, the experimental system, and a thorough understanding of their distinct mechanisms of action. This guide provides the foundational knowledge and experimental frameworks to aid in this decision-making process.

References

A Head-to-Head Comparison of Ampkinone with Novel Direct AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Novel AMPK Activators

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). The discovery of small molecule AMPK activators has opened new avenues for therapeutic intervention. This guide provides a head-to-head comparison of Ampkinone, a novel indirect AMPK activator, with three prominent direct AMPK activators: A-769662, MK-8722, and PF-06409577. We present a comprehensive analysis of their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols to aid in your research and development efforts.

Performance Comparison of AMPK Activators

The efficacy of an AMPK activator is determined by its mechanism of action, potency in activating the AMPK enzyme, and its selectivity towards different AMPK isoforms. The following table summarizes the key performance characteristics of this compound and other selected novel AMPK activators based on existing studies.

ActivatorMechanism of ActionPotency (EC50)Isoform SelectivityKey Cellular Effects
This compound Indirect (LKB1-dependent)4.3 µM (in L6 muscle cells)Not reportedIncreases glucose uptake in muscle cells; anti-diabetic and anti-obesity effects in vivo.
A-769662 Direct (Allosteric)~0.8 µMSelective for β1-containing complexesInhibits fatty acid synthesis; increases glucose uptake.
MK-8722 Direct (Allosteric)~1-60 nMPan-AMPK activator (activates all 12 isoforms)Potent systemic effects; reduces blood glucose.
PF-06409577 Direct (Allosteric)~7 nM (for α1β1γ1)Highly selective for β1-containing complexesReduces proteinuria in models of diabetic nephropathy; lowers hepatic and systemic lipid and cholesterol levels.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Upstream Kinases cluster_downstream Downstream Effects High AMP/ATP ratio High AMP/ATP ratio LKB1 LKB1 High AMP/ATP ratio->LKB1 activates Ca2+ Ca2+ CaMKKβ CaMKKβ Ca2+->CaMKKβ activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKKβ->AMPK phosphorylates (Thr172) Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Inhibition of Fatty Acid Synthesis Inhibition of Fatty Acid Synthesis AMPK->Inhibition of Fatty Acid Synthesis Inhibition of Cholesterol Synthesis Inhibition of Cholesterol Synthesis AMPK->Inhibition of Cholesterol Synthesis Mitochondrial Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial Biogenesis This compound This compound This compound->LKB1 indirect activation Direct Activators A-769662 MK-8722 PF-06409577 Direct Activators->AMPK allosteric activation

Caption: AMPK Signaling Pathway showing upstream activators and downstream effects.

Experimental_Workflow cluster_cell_based Cell-based Assays cluster_biochemical Biochemical Assays cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Western Blot (p-AMPK, p-ACC) Western Blot (p-AMPK, p-ACC) Compound Treatment->Western Blot (p-AMPK, p-ACC) Glucose Uptake Assay Glucose Uptake Assay Compound Treatment->Glucose Uptake Assay Purified AMPK Purified AMPK Kinase Activity Assay (SAMS peptide) Kinase Activity Assay (SAMS peptide) Purified AMPK->Kinase Activity Assay (SAMS peptide) Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Blood Glucose Measurement Blood Glucose Measurement Compound Administration->Blood Glucose Measurement Lipid Profile Analysis Lipid Profile Analysis Compound Administration->Lipid Profile Analysis

Caption: General experimental workflow for evaluating AMPK activators.

Detailed Experimental Protocols

For the accurate evaluation and comparison of AMPK activators, standardized and detailed experimental protocols are essential.

AMPK Activity Assay (SAMS Peptide Assay)

This assay measures the direct enzymatic activity of AMPK.

  • Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific synthetic peptide substrate (SAMS peptide: HMRSAMSGLHLVKRR) by AMPK. The amount of incorporated radiolabel is proportional to the kinase activity.

  • Materials:

    • Purified active AMPK

    • SAMS peptide

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM AMP)

    • P81 phosphocellulose paper

    • Phosphoric acid (0.75%)

    • Scintillation counter

  • Protocol:

    • Prepare the kinase reaction mixture containing the kinase buffer, purified AMPK, and the test compound (e.g., this compound, A-769662) at various concentrations.

    • Initiate the reaction by adding the SAMS peptide and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the specific activity of AMPK and determine the EC50 of the activator.

Cellular AMPK Activation (Western Blot)

This method assesses the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Principle: Activated AMPK phosphorylates its α-subunit at Threonine 172 (Thr172) and its downstream substrate ACC at Serine 79 (Ser79). These phosphorylation events can be detected by specific antibodies using Western blotting.

  • Materials:

    • Cell line of interest (e.g., L6 myotubes, HepG2 hepatocytes)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in appropriate culture plates and grow to the desired confluency.

    • Treat the cells with the AMPK activator at various concentrations for a specified duration.

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Glucose Uptake Assay

This assay measures the effect of AMPK activation on glucose transport into cells.

  • Principle: The uptake of a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is measured in cells treated with an AMPK activator.

  • Materials:

    • Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-NBDG

    • Test compounds

    • Fluorescence plate reader

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and differentiate them if necessary.

    • Starve the cells in serum-free medium for a few hours.

    • Pre-treat the cells with the AMPK activator in KRH buffer.

    • Add 2-NBDG to the wells and incubate for the appropriate time (e.g., 30-60 minutes).

    • Remove the 2-NBDG solution and wash the cells with cold PBS.

    • Measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm).

    • Normalize the fluorescence readings to the protein content in each well.

Conclusion

The choice of an AMPK activator for research or therapeutic development depends on the specific application and desired outcome. This compound, as an indirect activator, offers a distinct mechanism of action that relies on the upstream kinase LKB1. In contrast, direct allosteric activators like A-769662, MK-8722, and PF-06409577 provide potent and, in some cases, highly selective activation of AMPK. This guide provides a foundational comparison to assist researchers in navigating the growing landscape of novel AMPK activators. The provided experimental protocols offer a starting point for the rigorous evaluation of these and other emerging compounds.

Validating In Vitro Findings of Ampkinone in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ampkinone's performance with other AMP-activated protein kinase (AMPK) activators, supported by experimental data. The focus is on validating in vitro findings in animal models, offering a comprehensive overview of the available pre-clinical evidence.

This compound has emerged as a novel small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. In vitro studies have demonstrated its potential in stimulating AMPK phosphorylation and downstream metabolic processes. This guide delves into the in vivo validation of these findings, presenting a comparative analysis with other well-established AMPK activators, Metformin and A-769662.

In Vitro Efficacy: this compound and Alternatives

This compound demonstrates potent activation of AMPK in various cell lines. A key measure of its in vitro efficacy is the half-maximal effective concentration (EC50) for AMPK phosphorylation.

CompoundMechanism of ActionCell LineEC50 for AMPK PhosphorylationKey Downstream EffectReference
This compound Indirect AMPK ActivatorL6 muscle cells4.3 μMIncreased glucose uptake[1]
A-769662 Direct AMPK ActivatorN/A0.8 μMInhibits fatty acid synthesis (IC50 = 3.2 μM)[2]
Metformin Indirect AMPK ActivatorRat Hepatocytes~50 μM (7-hour treatment)Suppression of lipogenic gene expression[3]

In Vivo Validation: Translating Cellular Effects to Animal Models

The promising in vitro results of this compound have been translated to in vivo models, particularly in the context of metabolic diseases. Studies in diet-induced obese (DIO) mice have shown significant therapeutic effects.

CompoundAnimal ModelDosageKey In Vivo OutcomesReference
This compound Diet-Induced Obese (DIO) Mice10 mg/kg/day (subcutaneous)- Significant reduction in total body weight and fat mass- Enhanced insulin (B600854) sensitivity- Increased oxidation of adipose tissues[1]
Metformin C57BL/6 MiceN/A (oral)- Activation of AMPK in aorta and heart- Requires reactive nitrogen species for in vivo activation[4]
A-769662 N/AN/A- Decreases plasma glucose and triglyceride levels

Signaling Pathways and Experimental Workflows

The activation of AMPK by this compound triggers a cascade of downstream signaling events that ultimately lead to the observed metabolic benefits. The experimental validation of these effects follows a structured workflow.

This compound Signaling Pathway

Ampkinone_Signaling This compound This compound LKB1 LKB1 This compound->LKB1 Requires AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) Metabolic_Pathways Downstream Metabolic Pathways pAMPK->Metabolic_Pathways Regulates Glucose_Uptake Increased Glucose Uptake Metabolic_Pathways->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Metabolic_Pathways->Fatty_Acid_Oxidation

Caption: this compound indirectly activates AMPK via LKB1, leading to increased glucose uptake and fatty acid oxidation.

Experimental Workflow for In Vivo Validation

In_Vivo_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Regimen cluster_outcome_assessment Outcome Assessment DIO_Mice Diet-Induced Obese (DIO) Mice Ampkinone_Admin This compound (10 mg/kg/day, s.c.) DIO_Mice->Ampkinone_Admin Vehicle_Control Vehicle Control DIO_Mice->Vehicle_Control Body_Weight Body Weight & Fat Mass Measurement Ampkinone_Admin->Body_Weight Insulin_Tolerance Insulin Tolerance Test Ampkinone_Admin->Insulin_Tolerance Tissue_Analysis Histological Analysis of Adipose Tissue Ampkinone_Admin->Tissue_Analysis Vehicle_Control->Body_Weight Vehicle_Control->Insulin_Tolerance Vehicle_Control->Tissue_Analysis

Caption: Workflow for validating the anti-obesity and anti-diabetic effects of this compound in DIO mice.

Detailed Experimental Protocols

In Vitro AMPK Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: L6 muscle cells are cultured to 80-90% confluency. Cells are then treated with varying concentrations of this compound (or control compounds) for a specified duration (e.g., 1 hour).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK, Thr172) and total AMPK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the p-AMPK and total AMPK bands is quantified using densitometry software. The level of AMPK phosphorylation is expressed as the ratio of p-AMPK to total AMPK.

In Vivo Study in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.

  • Treatment: The DIO mice are randomly assigned to treatment groups: this compound (10 mg/kg body weight per day, administered subcutaneously) or a vehicle control. The treatment is carried out for a defined duration (e.g., 4 weeks).

  • Body Weight and Composition: Body weight and food intake are monitored regularly throughout the study. At the end of the treatment period, fat mass and lean mass are measured using techniques like dual-energy X-ray absorptiometry (DEXA).

  • Glucose Homeostasis: An insulin tolerance test (ITT) is performed to assess insulin sensitivity. After a short fast, mice are injected with insulin, and blood glucose levels are measured at various time points.

  • Tissue Analysis: At the end of the study, tissues such as liver and adipose tissue are collected for histological analysis (e.g., H&E staining, Oil Red O staining) to assess changes in lipid accumulation and cell morphology.

This guide provides a foundational understanding of the validation of this compound's in vitro findings in animal models. The presented data and protocols offer a framework for researchers to design and interpret further studies in the development of novel therapeutics targeting AMPK.

References

Independent Verification of Ampkinone's Antidiabetic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of Ampkinone based on its initial discovery data. As of this review, no independent verification studies replicating or directly comparing the antidiabetic effects of this compound have been identified in the peer-reviewed scientific literature. The data for this compound is sourced from the foundational 2010 study by Oh et al. in the Journal of Medicinal Chemistry. For comparative purposes, data for the established antidiabetic drug, metformin (B114582), has been compiled from various independent studies.

This guide is intended for researchers, scientists, and drug development professionals to objectively assess the preclinical antidiabetic profile of this compound in the context of a widely used therapeutic agent.

Introduction to this compound and Metformin

Both this compound and metformin are recognized for their antidiabetic properties, which are largely attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

This compound is a novel small molecule with a benzopyran substructure, identified as an indirect activator of AMPK.[1] Its mechanism is dependent on the upstream kinase, liver kinase B1 (LKB1).[1] Preclinical studies have shown its potential in improving glucose metabolism and reducing obesity-related parameters.[1]

Metformin , a biguanide, is a first-line therapeutic for type 2 diabetes. Its primary glucose-lowering effect is the suppression of hepatic gluconeogenesis, with contributions from increased glucose uptake in peripheral tissues like skeletal muscle. Metformin's activation of AMPK is also considered a key mechanism of its action, although the precise upstream events are complex and may involve multiple pathways, including an LKB1-dependent one.

Mechanism of Action: The LKB1-AMPK Signaling Pathway

This compound's antidiabetic effects are initiated through the indirect activation of AMPK. This process is critically dependent on the presence and activity of LKB1, which phosphorylates AMPK at threonine 172 (Thr172) on its α-catalytic subunit, leading to its activation. Activated AMPK then phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), and promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into cells.

Ampkinone_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) ACC ACC pAMPK->ACC Phosphorylates GLUT4_vesicle GLUT4 Vesicles pAMPK->GLUT4_vesicle Promotes pACC p-ACC (inactive) GLUT4_membrane GLUT4 Translocation (Plasma Membrane) GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Increased Glucose Uptake GLUT4_membrane->Glucose_Uptake

Figure 1: this compound Signaling Pathway

Data Presentation: this compound vs. Metformin

The following tables summarize the quantitative data on the effects of this compound and metformin on key markers of antidiabetic activity.

Table 1: In Vitro Effects on AMPK Activation

CompoundCell LineConcentrationDurationFold Increase in p-AMPK/AMPK RatioReference
This compound L6 Myotubes25 µM1 hour~3.5[1]
Metformin L6 Myotubes2 mM16 hours~2.0
Metformin Rat Hepatocytes0.5 mM3 hoursSignificant increase

Table 2: In Vitro Effects on Glucose Uptake

CompoundCell LineConcentrationDurationFold Increase in Glucose UptakeReference
This compound L6 Myotubes25 µM1 hour~1.8[1]
Metformin L6 Myotubes2 mM16 hours~2.0
Metformin Isolated Rat MuscleNot specifiedNot specifiedSignificant increase

Table 3: In Vivo Antidiabetic Effects in Rodent Models

CompoundAnimal ModelDose & RegimenKey OutcomesReference
This compound Diet-Induced Obese (DIO) C57BL/6J mice10 mg/kg/day, oral gavage for 4 weeks- Improved glucose tolerance in IPGTT- Reduced fasting blood glucose- Decreased body weight and fat mass
Metformin Diet-Induced Obese (DIO) C57BL/6J mice150 mg/kg/day, oral gavage for 1 month- Improved glucose tolerance- Reduced resting blood glucose levels- Reduced body weight
Metformin STZ-induced diabetic miceNot specified- Significantly reduced blood glucose levels

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) and total AMPK in cell lysates.

Western_Blot_Workflow start Start: Cultured Muscle Cells (e.g., L6 Myotubes) treatment Treat with this compound, Metformin, or Vehicle start->treatment lysis Lyse cells in buffer with protease/phosphatase inhibitors treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE (10-50 µg/lane) quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA or milk in TBST) transfer->blocking primary_ab Incubate with primary antibodies: - Rabbit anti-p-AMPKα (Thr172) - Rabbit anti-AMPKα blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody (anti-rabbit IgG) primary_ab->secondary_ab detection Detect signal using ECL substrate and imaging system secondary_ab->detection analysis Quantify band intensities and calculate p-AMPK/AMPK ratio detection->analysis end End analysis->end

Figure 2: Western Blot Workflow

Methodology:

  • Cell Culture and Treatment: Plate L6 myoblasts and differentiate into myotubes. Treat the myotubes with the desired concentrations of this compound, metformin, or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose uptake into cultured muscle cells.

Methodology:

  • Cell Culture and Treatment: Differentiate L6 myoblasts into myotubes in a 24-well plate. Treat the cells with this compound, metformin, insulin (B600854) (positive control), or vehicle for the specified time.

  • Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 40 minutes to starve them of glucose.

  • Initiation of Uptake: Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) to each well and incubate for 10 minutes.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the counts per minute (CPM) to the protein content of each well.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Diet-Induced Obese (DIO) Mice

This in vivo test assesses the ability of an animal to clear a glucose load from the blood.

IPGTT_Workflow start Start: Diet-Induced Obese Mice treatment Administer this compound or Vehicle (e.g., daily for 4 weeks) start->treatment fasting Fast mice for 6-12 hours (water ad libitum) treatment->fasting baseline_glucose Measure baseline blood glucose (t=0) from tail vein fasting->baseline_glucose glucose_injection Inject glucose intraperitoneally (e.g., 2 g/kg body weight) baseline_glucose->glucose_injection time_points Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection glucose_injection->time_points analysis Plot blood glucose concentration vs. time and calculate Area Under the Curve (AUC) time_points->analysis end End analysis->end

Figure 3: In Vivo IPGTT Workflow

Methodology:

  • Animal Model and Treatment: Use male C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance. Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Fasting: Fast the mice overnight (typically for 6-12 hours) with free access to water before the test.

  • Baseline Glucose Measurement: Take a baseline blood sample (t=0) from the tail vein and measure the glucose concentration using a glucometer.

  • Glucose Challenge: Administer a sterile glucose solution (e.g., 2 g/kg of body weight) via intraperitoneal (IP) injection.

  • Serial Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentrations over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Note: The provided protocols are generalized and may require optimization based on specific laboratory conditions and reagents. Researchers should always adhere to institutional guidelines for animal care and use.

References

A Critical Review of AMPK Activators: A Comparative Analysis of Metformin, A-769662, and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2] Activation of AMPK can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.[1] While the term "Ampkinone" does not correspond to a recognized compound in scientific literature, it is likely that the intended focus is on molecules that modulate the AMPK pathway. This guide provides a critical review and comparison of three well-characterized AMPK activators: the widely prescribed anti-diabetic drug Metformin (B114582), the potent experimental direct activator A-769662, and the naturally occurring polyphenol Resveratrol.

Comparative Efficacy of AMPK Activators

The following tables summarize quantitative data on the efficacy of Metformin, A-769662, and Resveratrol from various preclinical studies.

Table 1: In Vitro Efficacy Data

CompoundAssay SystemConcentrationKey FindingCitation
Metformin Rat Hepatoma (H4IIE) Cells50-100 µmol/LInhibition of mitochondrial Complex I[3]
L6 MyotubesNot SpecifiedIncreased phosphorylation of ACC at Ser79[4]
A-769662 Partially purified rat liver AMPKEC50 = 0.8 µMDirect stimulation of AMPK activity
Primary rat hepatocytesIC50 = 3.2 µMInhibition of fatty acid synthesis
3T3-L1 preadipocytesNot SpecifiedInhibition of adipogenic differentiation
Resveratrol Neuro2a cellsNot SpecifiedPromoted robust neurite outgrowth
Neuro2a cellsNot SpecifiedIncreased Tfam mRNA (~18-fold) and PGC-1α/mitofusin 2 mRNA (~2-fold)
APP-HEK293 cells40 µMLowered extracellular Aβ accumulation

Table 2: In Vivo Efficacy Data

CompoundAnimal ModelDosageKey FindingCitation
Metformin ob/ob miceNot SpecifiedReduced hepatic expression of PEPCK, G6Pase, and FAS
Animal models of pulmonary fibrosisNot SpecifiedSignificantly suppressed inflammation and the degree of pulmonary fibrosis
A-769662 ob/ob mice30 mg/kg b.i.d.Lowered plasma glucose by 40%; reduced body weight gain
ob/ob mice30 mg/kg b.i.d.Significantly decreased plasma and liver triglyceride levels
Resveratrol MiceOrally administeredDetected in the brain where it activated AMPK and reduced cerebral Aβ levels
STZ-induced diabetic Wistar ratsNot SpecifiedReduced elevated plasma glucose levels and increased insulin (B600854) levels

Experimental Protocols

In Vitro AMPK Activation Assay

Objective: To determine the direct activating effect of a compound on AMPK activity.

Methodology:

  • Preparation of AMPK: Partially purify AMPK from rat liver or other tissues.

  • Kinase Assay:

    • Prepare a reaction mixture containing the purified AMPK, the test compound at various concentrations, and a synthetic peptide substrate (e.g., SAMS peptide).

    • Initiate the reaction by adding ATP (containing a radiolabel like ³²P or using a fluorescence-based detection method).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and measure the incorporation of the label into the peptide substrate to determine AMPK activity.

  • Data Analysis: Plot the AMPK activity against the compound concentration to determine the EC50 (the concentration at which the compound elicits 50% of its maximal effect).

Cellular Fatty Acid Synthesis Inhibition Assay

Objective: To assess the effect of an AMPK activator on fatty acid synthesis in a cellular context.

Methodology:

  • Cell Culture: Culture primary rat hepatocytes or a relevant cell line (e.g., HepG2) in appropriate media.

  • Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 4 hours).

  • Fatty Acid Synthesis Measurement:

    • Add a radiolabeled precursor for fatty acid synthesis (e.g., ¹⁴C-acetate) to the cell culture medium.

    • Incubate for a defined period to allow for incorporation into newly synthesized fatty acids.

    • Lyse the cells and extract the lipids.

    • Measure the amount of radioactivity incorporated into the lipid fraction using scintillation counting.

  • Data Analysis: Calculate the inhibition of fatty acid synthesis relative to untreated control cells and determine the IC50 (the concentration at which the compound inhibits the process by 50%).

In Vivo Efficacy Study in a Diabetic Mouse Model

Objective: To evaluate the therapeutic efficacy of an AMPK activator in a model of type 2 diabetes.

Methodology:

  • Animal Model: Use a genetically diabetic mouse model such as the ob/ob mouse.

  • Treatment: Administer the test compound (e.g., A-769662 at 30 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) twice daily (b.i.d.) for a specified duration.

  • Monitoring:

    • Measure plasma glucose levels at regular intervals.

    • Monitor body weight throughout the study.

  • Terminal Analysis:

    • At the end of the study, collect blood and tissues (e.g., liver).

    • Measure plasma and liver triglyceride levels.

    • Analyze the expression of key metabolic genes in the liver (e.g., PEPCK, G6Pase, FAS) using quantitative PCR.

  • Data Analysis: Compare the measured parameters between the treated and control groups to determine the statistical significance of the compound's effects.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in regulating cellular metabolism. AMPK is activated by an increase in the AMP:ATP ratio, which can be induced by cellular stresses such as exercise or nutrient deprivation. Indirect activators like metformin inhibit mitochondrial respiration, leading to increased AMP levels. Direct activators, such as A-769662, allosterically activate the AMPK complex. Activated AMPK then phosphorylates downstream targets to inhibit anabolic (ATP-consuming) pathways and stimulate catabolic (ATP-producing) pathways.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core Regulation cluster_downstream Downstream Effects Metformin Metformin Mitochondria Mitochondrial Respiration Metformin->Mitochondria Inhibits A769662 A-769662 AMPK AMPK A769662->AMPK Directly Activates Resveratrol Resveratrol Resveratrol->AMPK Activates Cellular_Stress Cellular Stress (e.g., exercise, low glucose) AMP_ATP_ratio ↑ AMP:ATP Ratio Cellular_Stress->AMP_ATP_ratio Mitochondria->AMP_ATP_ratio ↓ ATP Production AMP_ATP_ratio->AMPK Activates Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis, Gluconeogenesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis, Glucose Uptake) AMPK->Catabolic Stimulates

Figure 1: Simplified AMPK signaling pathway showing points of intervention by Metformin, A-769662, and Resveratrol.
Experimental Workflow: In Vitro Analysis

This diagram outlines a typical workflow for the in vitro characterization of a potential AMPK activator.

In_Vitro_Workflow start Start: Compound of Interest direct_activation Direct AMPK Activation Assay (Cell-free) start->direct_activation cellular_assay Cellular Assay (e.g., Hepatocytes, Myotubes) start->cellular_assay data_analysis Data Analysis: EC50 / IC50 Determination direct_activation->data_analysis target_engagement Target Engagement: Western Blot for p-AMPK/p-ACC cellular_assay->target_engagement functional_outcome Functional Outcome Assay (e.g., Fatty Acid Synthesis, Glucose Uptake) cellular_assay->functional_outcome target_engagement->data_analysis functional_outcome->data_analysis end End: Characterization of In Vitro Efficacy data_analysis->end

Figure 2: A standard workflow for the in vitro evaluation of an AMPK activator's efficacy.
Experimental Workflow: In Vivo Analysis

This diagram illustrates a general workflow for evaluating the in vivo efficacy of an AMPK activator in a disease model.

In_Vivo_Workflow start Start: Lead Compound animal_model Select Animal Model (e.g., ob/ob mice, diet-induced obese mice) start->animal_model treatment_regimen Define Treatment Regimen (Dose, Route, Frequency, Duration) animal_model->treatment_regimen in_life_monitoring In-Life Monitoring (Body Weight, Food Intake, Plasma Glucose) treatment_regimen->in_life_monitoring terminal_collection Terminal Sample Collection (Blood, Tissues) in_life_monitoring->terminal_collection ex_vivo_analysis Ex Vivo Analysis (Gene Expression, Metabolite Levels, Histology) terminal_collection->ex_vivo_analysis data_analysis Statistical Analysis of In Vivo and Ex Vivo Data ex_vivo_analysis->data_analysis end End: Assessment of In Vivo Efficacy data_analysis->end

Figure 3: A general workflow for preclinical in vivo testing of an AMPK activator.

References

Safety Operating Guide

Proper Disposal of Ampkinone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ampkinone, a small molecule activator of AMP-activated protein kinase (AMPK), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to standard laboratory chemical waste procedures is essential to maintain a safe working environment and minimize environmental impact.[1]

This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general best practices for chemical waste management in a research setting.

Summary of this compound Safety Data

Before proceeding with disposal, it is crucial to be familiar with the safety profile of this compound. The following table summarizes key safety and handling information.

PropertyInformationSource
Hazard Classification Not a hazardous substance or mixture[1]
CAS Number 1233082-79-5[2][3]
Molecular Formula C31H23NO6
Appearance Yellow powder
Solubility Soluble in DMSO (25 mg/mL)
Storage Store at +2°C to +8°C in a dry, tightly closed container
Handling Precautions Avoid inhalation of dust. Change contaminated clothing. Wash hands after working with the substance.

Experimental Workflow for this compound Disposal

The proper disposal of this compound involves a systematic workflow designed to ensure safety and compliance. This process includes the preparation of the waste, proper containment and labeling, and compliant disposal of both the chemical waste and any contaminated materials.

Ampkinone_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal A Assess Waste Type (Unused solid, solution, contaminated labware) B Consult Safety Data Sheet (SDS) A->B C Select Appropriate Waste Container (Chemically compatible, leak-proof) B->C D Label Container Clearly ('this compound Waste', date, PI name) C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G H Dispose of Decontaminated Labware F->H

Figure 1. A workflow diagram illustrating the key stages for the proper disposal of this compound waste in a laboratory setting.

Detailed Disposal Protocols

Follow these detailed protocols for the disposal of this compound and associated materials.

Disposal of Unused or Expired Solid this compound

For pure, unused, or expired solid this compound, the primary disposal method is through your institution's chemical waste program.

Protocol:

  • Containerization: Place the solid this compound in its original container if possible. If not, use a new, clean, and chemically compatible container with a secure lid.

  • Labeling: Clearly label the container as "this compound Waste." Include the date, the full chemical name, and the Principal Investigator's (PI) name and laboratory contact information.

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) for chemical waste. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.

  • Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste disposal service.

Disposal of this compound Solutions

Solutions containing this compound, such as those prepared in DMSO, must be disposed of as chemical waste. Do not pour this compound solutions down the drain.

Protocol:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof waste container. The container must be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).

  • Labeling: Label the container with "this compound Waste in [Solvent Name]" and list all chemical constituents and their approximate concentrations.

  • Storage: Keep the waste container closed except when adding waste. Store it in a designated SAA with appropriate secondary containment to prevent spills.

  • Disposal: Once the container is full or has reached its accumulation time limit (typically six months), arrange for its collection by your institution's EHS.

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

Items such as pipette tips, tubes, gloves, and bench paper that are contaminated with this compound should be disposed of properly to prevent cross-contamination and exposure.

Protocol for Grossly Contaminated Items:

  • Collection: Place items with visible this compound residue into a designated solid chemical waste container or a securely sealed bag clearly labeled as "this compound Contaminated Debris."

  • Disposal: Dispose of this container through your institution's chemical waste program.

Protocol for Empty this compound Containers:

  • Decontamination: An empty container that held this compound should have all the waste poured out, leaving as little residue as possible.

  • Rinsing: The first rinse of the container with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected and disposed of as hazardous chemical waste.

  • Final Disposal: After rinsing, deface or remove all chemical labels from the container. The rinsed and dried container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Signaling Pathway for AMPK Activation by Small Molecules

To provide further context for researchers using this compound, the following diagram illustrates the general signaling pathway for the activation of AMPK by small molecule activators.

AMPK_Activation_Pathway cluster_upstream Upstream Kinases cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (α, β, γ subunits) LKB1->AMPK phosphorylates Thr172 CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates Thr172 Energy_Prod ↑ ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Energy_Prod Energy_Cons ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Energy_Cons Activator Small Molecule Activator (e.g., this compound) Activator->LKB1 indirect activation Activator->CaMKKb indirect activation

Figure 2. A simplified diagram showing the activation of the AMPK complex by upstream kinases, which can be influenced by small molecule activators like this compound, leading to downstream metabolic regulation.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Navigating the Safe Handling of Ampkinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of novel chemical compounds is paramount. This document provides essential safety protocols and logistical information for the use of Ampkinone, a potent activator of AMP-activated protein kinase (AMPK). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

This compound is a cell-permeable benzopyran compound that acts as an indirect activator of AMPK.[1] While specific hazard information is limited, it is classified as a combustible solid and should be handled with care in a laboratory setting.[1] The following table summarizes key safety and handling information.

PropertyValueSource
CAS Number 1233082-79-5[1]
Appearance Yellow powder[1]
Solubility DMSO: 25 mg/mL[1]
Storage 2-8°C
Storage Class Code 11 - Combustible Solids

Personal Protective Equipment (PPE):

Due to the limited availability of a comprehensive safety data sheet (SDS), it is crucial to adopt a conservative approach to personal protection. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form outside of a certified chemical fume hood.

Engineering Controls:

All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.

Operational Plans: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C. It should be kept away from sources of ignition.

Dispensing and Use:

When preparing solutions, handle the solid powder exclusively within a chemical fume hood. Use appropriate tools for weighing and transferring the compound to minimize the generation of dust. For in vivo studies, this compound can be dissolved in polyethylene (B3416737) glycol (PEG400).

Spill Management:

In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully sweep the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the spill area is thoroughly decontaminated after cleanup.

Disposal Plan

All waste containing this compound, including unused compound, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: All this compound waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: In Vivo Administration in a Mouse Model

The following protocol is adapted from a study investigating the antidiabetic and antiobesity effects of this compound.

Objective: To assess the in vivo efficacy of this compound in a diet-induced obesity mouse model.

Materials:

  • This compound

  • Polyethylene glycol (PEG400)

  • Sterile syringes and needles

  • Diet-induced obese mice

Procedure:

  • Prepare a stock solution of this compound in PEG400.

  • Administer this compound subcutaneously to the mice at a dosage of 10 mg/kg body weight per day.

  • Continue the treatment for a period of one month.

  • Monitor body weight and food intake every three days throughout the study.

  • Following the ITT, sacrifice the animals and collect liver and fat tissues for further analysis, such as Oil-Red O and H&E staining.

Visualization of the AMPK Signaling Pathway

This compound functions as an activator of the AMP-activated protein kinase (AMPK) signaling pathway. The following diagram illustrates the core components and downstream effects of this pathway.

AMPK_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effects This compound This compound LKB1 LKB1 This compound->LKB1 activates CaMKK CaMKK This compound->CaMKK activates AMPK AMPK LKB1->AMPK phosphorylates CaMKK->AMPK phosphorylates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits GlucoseUptake Glucose Uptake AMPK->GlucoseUptake promotes FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: Activation of AMPK by this compound leads to the inhibition of anabolic pathways and the promotion of catabolic processes.

References

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